molecular formula C11H13N3O B1413169 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide CAS No. 1984149-24-7

2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Cat. No.: B1413169
CAS No.: 1984149-24-7
M. Wt: 203.24 g/mol
InChI Key: HUEWZUUKQBIAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pent-4-ynyloxy)pyridine-3-carboximidamide is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pent-4-ynoxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-4-8-15-11-9(10(12)13)6-5-7-14-11/h1,5-7H,3-4,8H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEWZUUKQBIAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=C(C=CC=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyridine-3-Carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the mechanism of action for pyridine-3-carboximidamide derivatives, a class of compounds demonstrating significant therapeutic potential. We will delve into the core principles of their biological activity, focusing on a well-documented example to illustrate the pathway from target identification to functional inhibition. This document is designed to be a practical resource, offering not only a review of the current understanding but also actionable insights into the experimental methodologies used to elucidate these mechanisms.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif prevalent in a vast array of biologically active molecules and FDA-approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] This versatility stems from the pyridine nitrogen atom, which can participate in hydrogen bonding and other non-covalent interactions within biological targets, as well as influence the overall electronic and steric properties of the molecule.

While the pyridine-3-carboxamide scaffold has been extensively studied, with derivatives known to target enzymes such as DNA gyrase, urease, and succinate dehydrogenase, the closely related pyridine-3-carboximidamide functional group offers a distinct chemical entity with its own unique biological profile.[4][5][6] This guide will focus on a specific and compelling mechanism of action that has been elucidated for a pyridine-3-carboximidamide derivative, highlighting its potential in a critical immunological pathway.

Core Mechanism of Action: Inhibition of the Classical Complement Pathway

A significant breakthrough in understanding the therapeutic potential of pyridine-3-carboximidamide derivatives comes from the identification of a potent inhibitor of the classical complement pathway.[7] The specific compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide , designated as A1 , has been shown to be a selective and competitive inhibitor of C1s protease , a key enzyme in this pathway.[7]

The classical complement pathway is a critical component of the innate immune system, playing a vital role in the clearance of pathogens and cellular debris. However, its dysregulation can contribute to the pathology of various inflammatory and autoimmune diseases. The activation of this pathway is initiated by the C1 complex, which consists of C1q, C1r, and C1s. Upon activation, C1s cleaves downstream components C4 and C2, propagating the complement cascade. Therefore, the targeted inhibition of C1s represents an attractive therapeutic strategy.[7]

Discovery and Validation of a C1s Inhibitor

The identification of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) as a C1s inhibitor was the result of a systematic drug discovery process:

  • Virtual Screening: The process began with a virtual screen to identify small molecules with the potential to interact with the substrate recognition site of C1s. This computational approach allows for the rapid in silico screening of large compound libraries to prioritize candidates for experimental validation.[7]

  • Direct Binding Affinity Measurement: Promising candidates from the virtual screen were then subjected to direct binding assays using Surface Plasmon Resonance (SPR). This technique provides real-time quantitative data on the binding affinity and kinetics between a small molecule and its protein target. Compound A1 was confirmed to bind directly to C1s.[7]

  • Enzymatic and Functional Inhibition: The inhibitory activity of A1 was then confirmed through purified enzyme assays and serum-based functional assays. These experiments demonstrated that A1 effectively and dose-dependently inhibits the enzymatic activity of C1s and, consequently, the function of the classical complement pathway.[7]

This multi-faceted approach, from computational prediction to biophysical and functional validation, provides a robust and self-validating system for identifying and characterizing enzyme inhibitors.

The Classical Complement Pathway and the Role of C1s Inhibition

The following diagram illustrates the classical complement pathway and the specific point of inhibition by the pyridine-3-carboximidamide derivative A1.

classical_complement_pathway cluster_C1 C1 Complex Activation cluster_downstream Downstream Cascade C1q C1q C1r C1r C1q->C1r Binds to Antibody-Antigen Complex C1s C1s C1r->C1s Activates C4 C4 C1s->C4 Cleaves C2 C2 C1s->C2 Cleaves C4b2a C3 Convertase C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonization) C3->C3b Terminal_Pathway Terminal Pathway (C5-C9, MAC) C3b->Terminal_Pathway A1 6-(4-phenylpiperazin-1-yl) pyridine-3-carboximidamide (A1) A1->C1s Inhibits

Figure 1: Inhibition of the Classical Complement Pathway by a Pyridine-3-Carboximidamide Derivative.

Experimental Methodologies for Mechanism of Action Studies

The elucidation of the mechanism of action for pyridine-3-carboximidamide derivatives relies on a suite of robust experimental techniques. The following workflow outlines a logical progression from initial hit identification to detailed mechanistic characterization.

experimental_workflow cluster_discovery Hit Discovery & Initial Validation cluster_characterization Mechanistic Characterization Virtual_Screening Virtual Screening SPR_Screening Surface Plasmon Resonance (SPR) Screening Virtual_Screening->SPR_Screening Prioritized Candidates Enzyme_Assay Purified Enzyme Inhibition Assay SPR_Screening->Enzyme_Assay Confirmed Binders Ki_Determination Determination of Inhibition Constant (Ki) Enzyme_Assay->Ki_Determination Potent Inhibitors Crystallography X-ray Crystallography Enzyme_Assay->Crystallography Functional_Assay Serum-Based Functional Assay Ki_Determination->Functional_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR_Studies Crystallography->SAR_Studies Structural Insights

Figure 2: Experimental Workflow for Characterizing the Mechanism of Action.
C1s Enzymatic Inhibition Assay (A Self-Validating Protocol)

Objective: To quantify the inhibitory potency of a test compound against purified C1s protease.

Principle: This assay measures the enzymatic activity of C1s by monitoring the cleavage of a chromogenic substrate. The reduction in the rate of product formation in the presence of an inhibitor is used to determine its inhibitory constant (Ki).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of purified active C1s protease.

    • Prepare a stock solution of a suitable chromogenic substrate for C1s (e.g., Z-Gly-Arg-SBzl).

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM NaCl, 0.005% (v/v) Tween 20).

    • Prepare a solution of DTNB (Ellman's reagent) to detect the product of substrate cleavage.

  • Assay Procedure (96-well plate format):

    • Add a fixed concentration of C1s protease to each well.

    • Add varying concentrations of the test compound to the wells to generate a dose-response curve. Include a vehicle control (DMSO only).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature) to allow for binding equilibrium.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm for DTNB) over time using a plate reader. This reflects the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations.

    • Fit the data to a suitable inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis to determine the IC50 value.

    • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Trustworthiness: The inclusion of appropriate controls (no enzyme, no inhibitor) and the determination of a full dose-response curve ensure the reliability of the results. The calculation of the Ki provides a standardized measure of inhibitory potency that is independent of substrate concentration.

Classical Pathway Functional Assay (A Self-Validating Protocol)

Objective: To assess the ability of a test compound to inhibit the entire classical complement pathway in a more physiologically relevant matrix.

Principle: This assay typically uses antibody-sensitized sheep erythrocytes. When normal human serum is added, the classical pathway is activated, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the erythrocytes. The inhibition of hemolysis by a test compound indicates its ability to block the classical pathway.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare antibody-sensitized sheep erythrocytes.

    • Obtain normal human serum as a source of complement proteins.

    • Prepare a stock solution of the test compound.

    • Prepare a suitable buffer (e.g., gelatin veronal buffer with Ca2+ and Mg2+).

  • Assay Procedure:

    • Add a fixed number of sensitized erythrocytes to each well of a microtiter plate.

    • Add varying concentrations of the test compound.

    • Add a pre-determined dilution of normal human serum to initiate complement activation.

    • Include controls for 100% lysis (erythrocytes + water) and 0% lysis (erythrocytes + buffer).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Pellet the remaining intact erythrocytes by centrifugation.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 415 nm).

  • Data Analysis:

    • Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control.

    • Plot the percentage of hemolysis against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the hemolysis.

Trustworthiness: This functional assay provides a measure of the compound's activity in a complex biological system, complementing the data from purified enzyme assays and confirming its ability to inhibit the entire pathway.

Structure-Activity Relationship (SAR) of Pyridine-3-Carboximidamide Derivatives

Understanding the structure-activity relationship is crucial for optimizing the potency and selectivity of lead compounds. For the C1s inhibitor A1, a systematic exploration of its chemical structure would involve modifying different parts of the molecule and assessing the impact on its inhibitory activity.

Table 1: Illustrative Structure-Activity Relationship Data for C1s Inhibitors

Compound IDR1 (Modification on Phenyl Ring)R2 (Modification on Pyridine Ring)C1s Inhibition (IC50, µM)
A1 HH[Insert Value from Source]
A24-FluoroH[Insert Value from Source]
A34-ChloroH[Insert Value from Source]
A4H2-Methyl[Insert Value from Source]
A5H4-Methoxy[Insert Value from Source]

(Note: The specific IC50 values would be populated from the primary research article. This table serves as a template for organizing such data.)

The data from such SAR studies, in conjunction with the crystal structure of the inhibitor bound to its target, provides invaluable insights for rational drug design and the development of more potent and specific therapeutic agents.[7]

Conclusion

The pyridine-3-carboximidamide scaffold represents a promising starting point for the development of novel therapeutics. The detailed elucidation of the mechanism of action for the C1s inhibitor, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, serves as a paradigm for the field. It underscores the importance of a multi-pronged experimental approach, integrating computational methods, biophysical techniques, enzymatic assays, and functional cellular assays to build a comprehensive and reliable understanding of a compound's biological activity. As research in this area continues, it is anticipated that more derivatives with diverse and potent mechanisms of action will be discovered, further expanding the therapeutic potential of this versatile chemical class.

References

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). ResearchGate. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). Semantic Scholar. [Link]

  • Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. (2009). PubMed. [Link]

  • New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. (2019). PubMed. [Link]

  • Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. (2024). The Journal of Immunology. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2025). ResearchGate. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2018). PMC. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). MDPI. [Link]

  • Proposed mechanism of pyridine‐3‐carboxamide derivatives. (n.d.). ResearchGate. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). PMC. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PMC. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

  • Synthesis of pyridine carboxamide and carbothioamide (1–12). (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. (2020). PMC. [Link]

  • (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). ResearchGate. [Link]

  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. (n.d.). of DSpace. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2021). PMC. [Link]

  • Structure of nicotinamide (pyridine-3-carboxamide). (n.d.). ResearchGate. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). MDPI. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. [Link]

  • Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). Slideshare. [Link]

Sources

The Alkyne Handle: A Technical Guide to the Bioorthogonal Applications of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Precision in Chemical Biology

In the intricate landscape of modern biological research and drug development, the ability to selectively tag and visualize molecules in their native environment is paramount. Bioorthogonal chemistry, a field that has revolutionized our approach to studying complex biological systems, provides a powerful toolkit for achieving this precision. At the heart of this revolution lies a set of highly specific and biocompatible reactions, among which the "click" chemistry between alkynes and azides has emerged as a particularly robust and versatile strategy.

This guide is dedicated to researchers, scientists, and drug development professionals who seek to leverage the power of bioorthogonal chemistry. We will delve into the practical applications of a unique molecular tool: 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide . This compound, bearing a terminal alkyne, a pyridine ring, and a carboximidamide group, offers a trifecta of functionalities that make it a compelling candidate for a range of bioorthogonal applications. Through this in-depth exploration, we aim to provide not just a set of protocols, but a deeper understanding of the "why" behind the "how," empowering you to design and execute more insightful and impactful experiments.

Section 1: The Foundation - Understanding the Molecular Architecture

The efficacy of this compound as a bioorthogonal probe is rooted in the distinct properties of its constituent functional groups. A thorough understanding of their individual and synergistic roles is crucial for its effective application.

  • The Terminal Alkyne (Pent-4-ynyloxy group): This is the bioorthogonal "handle" of the molecule. The carbon-carbon triple bond at the terminus of the pentynyl chain is a small, sterically unobtrusive, and, most importantly, abiotic functional group. It is virtually absent in biological systems, ensuring that it will not participate in any native biochemical reactions, thus providing a truly orthogonal reactive partner for an exogenously introduced azide.[1][2] Its presence is the key to engaging in highly specific ligation reactions.

  • The Pyridine Ring: More than just a scaffold, the pyridine ring imparts several advantageous properties. As a heterocyclic aromatic ring, it can influence the molecule's solubility, cell permeability, and pharmacokinetic profile.[3][4] The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and may participate in metal coordination, a particularly relevant feature in the context of copper-catalyzed click chemistry.[5][6]

  • The Carboximidamide Group: This functional group can contribute to the molecule's overall polarity and hydrogen bonding capacity, potentially enhancing its solubility in aqueous environments. Furthermore, the carboximidamide moiety, along with the pyridine nitrogen, can exhibit metal-chelating properties, which could play a role in modulating the local concentration of copper catalysts in CuAAC reactions, potentially influencing reaction efficiency.[6][7]

Section 2: Synthesis of the Bioorthogonal Probe

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Carboximidamide Formation Start 3-Cyano-2-hydroxypyridine Intermediate 2-(Pent-4-ynyloxy)pyridine-3-carbonitrile Start->Intermediate O-Alkylation Reagent1 5-Chloro-1-pentyne (or 5-Bromo-1-pentyne) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) Product This compound Intermediate->Product Pinner Reaction & Aminolysis Reagent2 1. HCl(g), EtOH (Pinner Reaction) 2. NH3, EtOH

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Pent-4-ynyloxy)pyridine-3-carbonitrile

  • To a solution of 3-cyano-2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the suspension for 30 minutes.

  • Add 5-bromo-1-pentyne (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(pent-4-ynyloxy)pyridine-3-carbonitrile.

Step 2: Synthesis of this compound

  • Dissolve the 2-(pent-4-ynyloxy)pyridine-3-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

  • Seal the reaction vessel and allow it to stir at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the crude ethyl imidate hydrochloride salt.

  • Dissolve the crude salt in anhydrous ethanol and cool to 0 °C.

  • Bubble anhydrous ammonia (NH₃) gas through the solution until saturation.

  • Seal the vessel and stir at room temperature for several hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Section 3: Bioorthogonal Ligation Chemistries

The terminal alkyne of this compound serves as a versatile handle for two primary bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful techniques depends on the specific experimental context, particularly the tolerance of the biological system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted-1,2,3-triazole linkage.[8][9] It is often the reaction of choice for in vitro applications due to its fast kinetics and simple execution.

CuAAC_Mechanism Alkyne This compound Product Triazole-linked Conjugate Alkyne->Product Azide Azide-modified Biomolecule/Probe Azide->Product Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Product Click Reaction

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Labeling of an Azide-Modified Peptide

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of the azide-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 250 mM stock solution of a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

    • Freshly prepare a 500 mM stock solution of a reducing agent, such as sodium ascorbate, in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified peptide solution (to a final concentration of 10-100 µM).

      • This compound stock solution (to a final concentration of 100-500 µM).

      • Buffer to adjust the final volume.

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio. Vortex briefly.

  • Initiation and Incubation:

    • Add the catalyst premix to the reaction mixture containing the peptide and alkyne probe (final copper concentration typically 50-250 µM).

    • Immediately add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration 1-5 mM).[1]

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • The resulting triazole-linked peptide conjugate can be purified using standard techniques such as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography to remove excess reagents and catalyst.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells or organisms where the cytotoxicity of copper is a concern, SPAAC is the preferred method.[11] This reaction utilizes a strained cyclooctyne derivative instead of a terminal alkyne, which reacts rapidly with an azide without the need for a metal catalyst. In this context, our title compound would be reacted with a biomolecule that has been pre-functionalized with a strained cyclooctyne.

SPAAC_Mechanism Alkyne This compound Product Triazole-linked Conjugate Alkyne->Product Strained_Alkyne Cyclooctyne-modified Biomolecule/Probe Strained_Alkyne->Product Copper-Free Click Reaction

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The table below provides a comparison of second-order rate constants for the reaction of benzyl azide (as a model for an azide-containing biomolecule) with various commonly used cyclooctynes.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
CyclooctyneOCT~10⁻³[12]
Bicyclo[6.1.0]non-4-yneBCN0.03 - 0.088[13][14]
DibenzocyclooctynolDIBO0.04 - 0.1[13][14]
DibenzoazacyclooctyneDIBAC/ADIBO0.3 - 0.9[13][15]
BiarylazacyclooctynoneBARAC~0.3[15]

Note: Reaction rates can vary depending on the solvent and the specific structure of the azide.

Experimental Protocol: SPAAC Labeling of a Cyclooctyne-Modified Protein in Live Cells

  • Cell Culture and Labeling:

    • Culture cells of interest to the desired confluency.

    • Introduce the cyclooctyne-modified protein to the cells (e.g., via genetic incorporation of a cyclooctyne-containing unnatural amino acid or by treating cells with a cyclooctyne-labeled ligand that binds to a specific cell surface receptor).

  • Probe Incubation:

    • Prepare a stock solution of this compound in a biocompatible solvent such as DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (typically 10-100 µM).

    • Remove the old medium from the cells and add the medium containing the alkyne probe.

    • Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells three times with warm PBS or fresh culture medium to remove any unreacted probe.

    • The cells can now be fixed for imaging or imaged live using a suitable detection method for the conjugated probe (assuming the carboximidamide has been further functionalized with a reporter).

Section 4: Applications in Research and Drug Development

The ability to specifically tag biomolecules with this compound opens up a vast array of applications in fundamental research and preclinical drug development.

Cellular and In Vivo Imaging

By conjugating a fluorescent dye to the pyridine or carboximidamide moiety of our title compound, it can be transformed into a powerful imaging agent. Once an azide-modified biomolecule of interest (e.g., a protein, glycan, or lipid) has been metabolically labeled, the alkyne-functionalized fluorescent probe can be introduced to visualize its localization, trafficking, and dynamics within living cells or whole organisms.[16][17][18]

Workflow for Fluorescent Imaging of Metabolically Labeled Glycans:

Imaging_Workflow cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Ligation cluster_2 Detection Azido_Sugar Azido-Sugar Precursor Cell Live Cell Azido_Sugar->Cell Labeled_Glycan Azide-labeled Glycan on Cell Surface Cell->Labeled_Glycan Metabolic Incorporation Fluorescent_Glycan Fluorescently Labeled Glycan Labeled_Glycan->Fluorescent_Glycan SPAAC Reaction Alkyne_Probe This compound (Fluorophore-conjugated) Alkyne_Probe->Fluorescent_Glycan Microscopy Fluorescence Microscopy Fluorescent_Glycan->Microscopy Image Visualization of Glycan Localization and Dynamics Microscopy->Image

Caption: Workflow for imaging metabolically labeled glycans.

Targeted Drug Delivery

The concept of targeted drug delivery aims to increase the therapeutic index of potent drugs by concentrating them at the site of action, thereby minimizing off-target toxicity. Bioorthogonal chemistry provides an elegant strategy for achieving this. In a pre-targeting approach, a biomolecule that specifically recognizes a disease marker (e.g., an antibody targeting a cancer antigen) is first administered functionalized with an azide. After this targeting agent has accumulated at the desired site and cleared from circulation, the alkyne-modified drug, such as a derivative of this compound, is administered. The drug then selectively reacts with the azide-functionalized antibody at the target site, leading to a high local concentration of the therapeutic agent.[11][19][20]

Proteomics and Activity-Based Protein Profiling (ABPP)

By incorporating the this compound handle into enzyme inhibitors or activity-based probes, researchers can selectively label and identify specific classes of enzymes in complex biological samples. After the probe has covalently bound to its target enzyme, the alkyne handle can be used to "click" on a reporter tag, such as biotin for affinity purification and subsequent identification by mass spectrometry, or a fluorophore for visualization.

Section 5: Scientific Integrity and Self-Validation

The reliability of any experimental result hinges on the robustness of the methods employed. The bioorthogonal reactions described herein are inherently self-validating due to their high specificity.

  • Negative Controls: A crucial control in any bioorthogonal labeling experiment is to run a parallel experiment in the absence of one of the reactive partners. For example, in a SPAAC labeling experiment, cells that have not been treated with the azide-modified precursor should be incubated with the alkyne-probe. The absence of a signal in this control group validates that the labeling is specific to the bioorthogonal reaction.

  • Linkage Stability: The 1,2,3-triazole linkage formed by both CuAAC and SPAAC is exceptionally stable under a wide range of biological conditions, including varying pH, and in the presence of reducing and oxidizing agents and enzymes.[21][22] This ensures that the probe remains attached to its target throughout the course of the experiment, providing a true representation of the biomolecule's behavior.

Conclusion: A Versatile Tool for Unlocking Biological Insights

This compound represents a valuable addition to the bioorthogonal chemistry toolkit. Its unique combination of a terminal alkyne for "click" chemistry, a pyridine ring for modulating physicochemical properties, and a carboximidamide group for potential enhancements in solubility and metal chelation makes it a highly adaptable probe for a multitude of applications. From elucidating fundamental biological processes through high-resolution imaging to pioneering novel strategies in targeted drug delivery, the principles and protocols outlined in this guide are intended to empower researchers to push the boundaries of what is possible in chemical biology. By understanding the underlying chemistry and thoughtfully designing experiments, the scientific community can continue to harness the power of bioorthogonal reactions to unravel the complexities of the living world.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 145-159. [Link]

  • Talele, T. T. (2006). The “Pyridine” Motif in Medicinal Chemistry. Journal of the Brazilian Chemical Society, 17(8), 1449-1477.
  • BenchChem. (2025).
  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Interchim. (n.d.).
  • Sodeoka, M., et al. (2017). Chemically-activatable alkyne-tagged probe for imaging microdomains in lipid bilayer membranes. PubMed. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • Min, W., et al. (2014). Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette. Angewandte Chemie International Edition, 53(22), 5589-5593. [Link]

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • Raines, R. T. (2015). Designing Bioorthogonal Reactions for Biomedical Applications. Accounts of Chemical Research, 48(5), 1335-1343.
  • Sundberg, R. J., & Martin, R. B. (1974). Interactions of metal ions with nucleic acids. Chemical Reviews, 74(4), 471-517.
  • Constable, E. C., et al. (2004). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (6), 843-851. [Link]

  • ResearchGate. (2025). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri.
  • ResearchGate. (2025). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • PubMed. (2004). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri. PubMed. [Link]

  • ResearchGate. (n.d.). Second-order reaction rate constants for different cyclooctyne systems...
  • Mohammed, H. A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(21), 7294. [Link]

  • Kageyama, T., et al. (2021). Late-stage functionalisation of alkyne-modified phospha-xanthene dyes: lysosomal imaging using an off–on–off type of pH probe. Organic & Biomolecular Chemistry, 19(3), 548-556. [Link]

  • BenchChem. (2024).
  • Hossain, M. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4194. [Link]

  • BenchChem. (2024).
  • Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]

  • ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines....
  • Semantic Scholar. (n.d.). Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells. Semantic Scholar.
  • Thermo Fisher Scientific. (n.d.). Molecular Probes azide and alkyne derivatives—Table 3.1. Thermo Fisher Scientific.
  • Schmalz, H. G., et al. (2007). Scope of a novel three-component synthesis of highly functionalized pyridines. Organic & Biomolecular Chemistry, 5(24), 3965-3975. [Link]

  • ResearchGate. (2021). (PDF) Bioorthogonal Chemistry and Its Applications.
  • eScholarship. (n.d.). Bioorthogonal chemistry. eScholarship.
  • Blackie, M. A. L., et al. (2015). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 68, 149-154.
  • Jewett, J. C., & Bertozzi, C. R. (2013). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Pharmaceuticals, 6(8), 985-1003. [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8089-8100.
  • ResearchGate. (2023). Synthesis of C‐3‐Functionalized Imidazo[1,2‐a]pyridines via Direct para‐Position Arylation of Electron‐Rich Anilines under Transition‐Metal‐Free Conditions.
  • Enyedy, É. A., et al. (2021). Highly active superoxide dismutase mimic: pyridine-carboxamide based copper(II) complexes. Inorganic Chemistry Frontiers, 8(13), 3249-3263. [Link]

  • MDPI. (2025).
  • Bernardes, G. J. L., et al. (2025). Bioorthogonal Cyclization Reactions for the Synthesis of Cytotoxic Drugs in Cancer Treatment. Accounts of Chemical Research. [Link]

  • Wager, T. T., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 57(5), 2011-2020. [Link]

  • Bonger, K. M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry, 382(3), 289. [Link]

  • ResearchGate. (2025). Thermal Stability of Ester Linkage in the Presence of 1,2,3-Triazole Moiety Generated by Click Reaction.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals.
  • Hein, C. D., et al. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230.
  • Gabizon, R., & Shoshan, M. S. (2018). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology, 43, 88-96. [Link]

  • Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.
  • Wang, C., et al. (2025). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. International Journal of Molecular Sciences, 26(6), 3180. [Link]

  • Click Chemistry Reagents. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Reagents.
  • ResearchGate. (2025). (PDF) Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA.
  • Bálint, E., et al. (2024). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. International Journal of Molecular Sciences, 25(2), 941. [Link]

Sources

The Role of the Pent-4-ynyloxy Group in Amidine-Based Chemical Probes: A Bioorthogonal Handle for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The identification of protein targets for small molecule inhibitors is a cornerstone of modern drug discovery and chemical biology. Amidine-based compounds are a prominent class of inhibitors, often targeting enzymes like proteases and kinases.[1][2] However, elucidating their precise molecular targets within the complex cellular proteome presents a significant challenge. This guide details the strategic incorporation of the pent-4-ynyloxy group into amidine-based chemical probes as a powerful solution for target deconvolution. This moiety introduces a terminal alkyne, a bioorthogonal chemical handle that is inert to native cellular processes but can be specifically derivatized post-lysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3][4] This two-step approach enables the covalent attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, allowing for the robust identification and validation of protein targets. We will explore the underlying chemical principles, provide detailed experimental workflows, and discuss the causality behind key methodological choices for researchers in drug development and chemical proteomics.

Introduction: The Challenge of Target Deconvolution

The journey of a drug from discovery to clinical application hinges on a deep understanding of its mechanism of action, primarily centered on identifying its molecular target(s). While phenotypic screens can identify compounds with desired cellular effects, they do not reveal the protein(s) through which this effect is mediated. This knowledge gap is a major source of late-stage drug attrition.

1.1 Chemical Proteomics: A Solution for Target Identification

Chemical proteomics has emerged as a powerful discipline to globally map protein-small molecule interactions directly in complex biological systems.[5][6] A key strategy within this field is Activity-Based Protein Profiling (ABPP), which utilizes chemical probes to assess the functional state of entire enzyme families.[7] These probes are meticulously designed to mimic the parent inhibitor but are augmented with a reporter handle for detection and enrichment.

1.2 The Anatomy of a Modern Chemical Probe

A successful chemical probe for target identification typically comprises three essential components: a binding group, a linker, and a reporter tag.[6]

  • Binding Group: This "warhead" is responsible for recognizing and interacting with the target protein, often through a covalent or high-affinity non-covalent bond. For the probes discussed herein, this is the amidine moiety.

  • Linker: A chemical scaffold that connects the binding group to the reporter tag without interfering with target binding. The "-oxy" (ether) part of the pent-4-ynyloxy group serves this role.

  • Reporter Tag: A functional group that enables visualization or enrichment of the probe-protein conjugate. The terminal alkyne of the pent-4-ynyloxy group is a latent reporter tag, activated by click chemistry.

Core Components of the Amidine-Pent-4-ynyloxy Probe

The synergy between the amidine targeting group and the pent-4-ynyloxy reporter handle is central to the efficacy of these probes.

2.1 The Amidine Moiety: A Privileged Targeting Group

The amidine functional group is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. Its utility in medicinal chemistry is well-established, particularly for inhibiting enzymes like serine proteases and kinases.[1][8][9]

Causality Behind Using Amidines:

  • Basicity and Charge: Amidines are strongly basic and are typically protonated at physiological pH. This positive charge allows them to form strong electrostatic and hydrogen-bonding interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) commonly found in enzyme active sites.[9][10]

  • Structural Mimicry: The planar, trigonal geometry of the amidinium cation can mimic the transition state of substrate hydrolysis in proteases, leading to potent inhibition.

2.2 The Pent-4-ynyloxy Group: A Bioorthogonal Reporter Handle

The defining feature of the pent-4-ynyloxy group is its terminal alkyne (a carbon-carbon triple bond). This functionality is the cornerstone of its role as a reporter. The concept of bioorthogonality, pioneered by Carolyn Bertozzi, refers to chemical reactions that can occur in a living system without interfering with native biochemical processes.[3][11]

Why the Terminal Alkyne is an Ideal Bioorthogonal Handle:

  • Biological Inertness: The alkyne functional group is virtually absent in mammalian systems, meaning it will not be recognized or processed by endogenous enzymes.[12] This prevents off-target reactions and ensures that any subsequent chemical ligation is specific to the probe.

  • High Reactivity in a Specific Reaction: While inert to the cellular milieu, the terminal alkyne is exceptionally reactive towards azides in the presence of a copper(I) catalyst. This provides a highly specific "on-switch" for labeling.[4][13]

The "Click" Chemistry Engine: Mechanism and Application

The power of the alkyne handle is unlocked by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[13][14] This reaction forms a stable, five-membered triazole ring, covalently linking the probe-labeled protein to a reporter molecule of choice (e.g., Azide-Biotin).[15]

G cluster_cell Step 1: In-situ Labeling (Live Cells) cluster_lysate Step 2: Lysis & Click Reaction cluster_analysis Step 3: Enrichment & Analysis Probe Amidine-Alkyne Probe (Pent-4-ynyloxy) Target Target Protein (e.g., Serine Protease) Probe->Target Binding via Amidine Group LabeledProtein Probe-Target Complex (in cell lysate) Proteome Cellular Proteome AzideBiotin Azide-Biotin Reporter Tag Click CuAAC Reaction + Cu(I) BiotinylatedComplex Biotinylated Probe-Target Complex Click->BiotinylatedComplex Beads Streptavidin Beads MS LC-MS/MS Analysis

Experimental Workflows and Protocols

The successful application of these probes requires a meticulously planned workflow. The protocols provided below are designed to be self-validating by including critical controls.

4.1 General Experimental Workflow

workflow

4.2 Detailed Protocol: CuAAC Reaction on Cell Lysate

This protocol describes the "click" reaction to attach a biotin reporter to alkyne-labeled proteins in a cell lysate.

Reagents:

  • Alkyne-labeled proteome (from cell lysate): 1 mg in 500 µL lysis buffer.

  • Azide-Biotin stock: 10 mM in DMSO.

  • Tris(2-carboxyethyl)phosphine (TCEP) stock: 50 mM in water (freshly prepared).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock: 1.7 mM in DMSO/t-butanol (4:1).

  • Copper(II) Sulfate (CuSO₄) stock: 50 mM in water.

Procedure:

  • To 1 mg of proteome, add the click chemistry reagents sequentially. Causality: The order of addition is critical to prevent reagent precipitation and ensure the copper is in the correct +1 oxidation state for catalysis.

  • Add 3 µL of Azide-Biotin stock (final concentration: 60 µM).

  • Add 6 µL of TCEP stock (final concentration: 600 µM). Vortex briefly. Causality: TCEP is a reducing agent that converts Cu(II) from the stock solution to the catalytically active Cu(I) in situ. It is more stable and effective in aqueous buffers than other reducing agents like sodium ascorbate.

  • Add 5 µL of TBTA stock (final concentration: 17 µM). Vortex briefly. Causality: TBTA is a ligand that stabilizes the Cu(I) oxidation state, protecting it from oxidation and disproportionation, thereby increasing reaction efficiency and preventing protein damage.[7]

  • Add 3 µL of CuSO₄ stock (final concentration: 300 µM).

  • Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Proceed to protein precipitation to remove unreacted reagents before enrichment.

Data Interpretation and Validation

Following LC-MS/MS analysis, candidate proteins are those that are significantly enriched in the probe-treated sample compared to the vehicle (DMSO) control.

5.1 Quantitative Data Summary

Quantitative proteomics software is used to calculate a fold-enrichment ratio for each identified protein. The results should be summarized in a clear, tabular format.

Protein ID (UniProt)Gene NamePeptides (Probe)Peptides (DMSO)Fold Enrichment (Probe/DMSO)
P07550TRY125125.0
P00760PRSS2180>18.0
Q9Y6Q9HTR1A15115.0
P11362GABRA1221.0
P62258ACTB560.83

Table 1: Example quantitative proteomics data showing specific enrichment of target proteins (TRY1, PRSS2, HTR1A) versus non-specific background proteins (GABRA1, ACTB).

5.2 Self-Validating Controls for Trustworthiness

To ensure the identified proteins are true targets, several controls are essential:

  • Vehicle Control: Cells treated with DMSO instead of the probe. This is crucial for identifying proteins that non-specifically bind to the streptavidin beads.

  • Competition Assay: Co-incubation of the amidine-alkyne probe with an excess of a "parent" inhibitor (the same amidine compound but lacking the pent-4-ynyloxy group). A true target will show significantly reduced enrichment in the competition sample, as the parent inhibitor will block the binding site. This is the gold standard for target validation.

Conclusion and Future Perspectives

The pent-4-ynyloxy group is a highly effective and versatile bioorthogonal handle that transforms traditional amidine-based inhibitors into powerful chemical probes. Its inert nature within the cell, combined with the exquisite specificity of the click reaction, provides a robust platform for target identification and validation.[16][17] This strategy allows researchers to move beyond phenotypic observations and gain a precise molecular understanding of how their compounds function.

Future advancements may involve the development of cell-permeable catalysts for in-vivo click reactions or the use of alternative, copper-free click chemistries (e.g., strain-promoted azide-alkyne cycloaddition, SPAAC) to study target engagement in living organisms.[3] The principles outlined in this guide provide a solid foundation for the continued development of next-generation chemical probes to accelerate drug discovery.

References

  • Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. (Source: vertexaisearch.cloud.google.com, URL: )
  • Click chemistry and its application to proteomics. (Source: G-Biosciences, URL: )
  • Chemical proteomics: a powerful tool for exploring protein lipid
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (Source: MDPI, URL: )
  • Species specificity of amidine-based urokinase inhibitors. (Source: PubMed, URL: )
  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. (Source: Macquarie University, URL: )
  • Bioorthogonal chemistry. (Source: Wikipedia, URL: )
  • Chemical proteomics: a powerful tool for exploring protein lipidation by Edward T
  • The evolution of amidine-based brain penetrant BACE1 inhibitors. (Source: PubMed, URL: )
  • Overview of Bioorthogonal Chemistry. (Source: ChemPep, URL: )
  • Bioorthogonal chemistry. (Source: PMC - NIH, URL: )
  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applic
  • Bioorthogonal chemistry.
  • Species Specificity of Amidine-Based Urokinase Inhibitors | Request PDF.
  • Click chemistry. (Source: Wikipedia, URL: )
  • Click Chemistry Azide-Alkyne Cycloaddition. (Source: organic-chemistry.org, URL: )
  • Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis.
  • Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. (Source: PMC, URL: )
  • Click Chemistry Reagents Overview. (Source: Sigma-Aldrich, URL: )
  • Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products.
  • Click Chemistry (Azide / alkyne reaction). (Source: Interchim, URL: )

Sources

Technical Guide: Alkyne-Functionalized Pyridine Carboximidamides

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Application in Chemical Proteomics

Executive Summary

This technical guide provides a comprehensive analysis of alkyne-functionalized pyridine carboximidamides , a specialized class of chemical probes that merge a privileged pharmacophore (the pyridine amidine) with a bioorthogonal reporter (the alkyne).

Pyridine carboximidamides are potent bioisosteres of guanidines, widely recognized for their affinity to aspartate/glutamate-rich active sites in serine proteases (e.g., Factor Xa, Thrombin) and certain kinases. The introduction of an alkyne handle transforms these bioactive scaffolds into Activity-Based Probes (ABPs) or Affinity Labels , enabling the deconvolution of drug targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This document details the structural rationale, a robust Lewis acid-catalyzed synthesis protocol, and the downstream application of these molecules in Activity-Based Protein Profiling (ABPP).

Part 1: Structural Rationale & Chemical Space

The Pharmacophore: Pyridine Carboximidamide

The core scaffold consists of a pyridine ring substituted with a carboximidamide (amidine) group. This structure is critical for two reasons:

  • Basicity & Ionization: The amidine group (

    
    ) is protonated at physiological pH, mimicking the arginine side chain. This allows for strong electrostatic interactions with the S1 pocket of serine proteases (e.g., the Asp189 residue in Factor Xa).
    
  • Pyridine Modulation: Unlike a phenyl ring, the pyridine nitrogen provides a handle for hydrogen bonding and modulates the

    
     of the amidine, often improving oral bioavailability and solubility compared to benzamidines.
    
The Reporter: Alkyne Functionality

The alkyne tag is a "silent" reporter. It is small, sterically unobtrusive, and chemically inert in native biological systems. Its primary function is to serve as a latent handle for Click Chemistry .

  • Positioning: The alkyne is typically tethered to the amidine nitrogen or the pyridine ring via a linker.

  • Utility: Post-labeling (in lysate or live cells), the alkyne reacts with an azide-functionalized fluorophore (e.g., Rhodamine-N3) or biotin (Biotin-N3) to visualize or enrich the target protein.

Part 2: Synthetic Methodologies

The synthesis of pyridine carboximidamides from nitriles is the industry standard. However, the choice of catalyst is critical when an alkyne functionality is present, as harsh conditions can degrade the reporter.

Table 1: Comparative Analysis of Synthetic Routes
MethodologyReagentsConditionsAlkyne CompatibilitySuitability
Pinner Reaction HCl (gas), EtOH, then

Harsh, Acidic, Multi-stepLow (Acid sensitive)Legacy / Bulk scale
Garigipati Method

(Trimethylaluminum)
Pyrophoric, AnhydrousMedium (Can deprotonate terminal alkynes)Robust substrates
Lanthanide Catalysis

or

Mild, Neutral pH, One-potHigh Recommended
Thioimidate Route

, then MeI, then Amine
Multi-step, OdorousMedium When Lewis acids fail

Part 3: Protocol – Lanthanide-Mediated Ligation

Objective: Synthesis of N-propargyl-2-pyridinecarboximidamide from 2-cyanopyridine and propargylamine.

Experimental Design Logic

We utilize Ytterbium(III) Triflate (


)  as a Lewis acid catalyst.
  • Causality: The

    
     ion coordinates with the nitrile nitrogen of the 2-cyanopyridine, increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the propargylamine amine without requiring strong bases or pyrophoric reagents that might compromise the terminal alkyne.
    
  • Self-Validation: The reaction progress is monitored by the disappearance of the nitrile stretch (

    
    ) in IR or the shift of the pyridine protons in NMR.
    
Step-by-Step Methodology

Reagents:

  • 2-Cyanopyridine (1.0 equiv)

  • Propargylamine (1.2 equiv)

  • 
     (5-10 mol%)
    
  • Solvent: Toluene or THF (Anhydrous)

Workflow:

  • Activation: In a flame-dried Schlenk tube under Argon, dissolve 2-cyanopyridine (1.0 mmol) and

    
     (0.05 mmol) in anhydrous THF (5 mL). Stir at Room Temperature (RT) for 15 minutes to allow coordination complex formation.
    
  • Addition: Add propargylamine (1.2 mmol) dropwise.

  • Reflux: Heat the mixture to

    
     for 12–16 hours.
    
    • Checkpoint: TLC (DCM/MeOH 9:1) should show the consumption of the non-polar nitrile and the appearance of a polar spot (amidine).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated

    
     (to remove trace acid) and Brine.
    
    • Note: Amidines are polar; avoid excessive aqueous washing which may reduce yield.

  • Purification: Flash column chromatography on silica gel (neutralized with 1%

    
    ) using a gradient of DCM 
    
    
    
    10% MeOH/DCM.
  • Characterization: Confirm structure via

    
    -NMR (look for the amidine N-H broad singlet and the alkyne C-H triplet).
    
Mechanistic Visualization (DOT Diagram)

SynthesisMechanism Nitrile 2-Cyanopyridine Complex Yb-Activated Complex Nitrile->Complex + Yb(OTf)3 Coordination Intermediate Amidine Intermediate Complex->Intermediate + Amine Nucleophilic Attack Product Alkyne-Funct. Pyridine Carboximidamide Intermediate->Product Proton Transfer & Tautomerization Amine Propargylamine Amine->Intermediate

Caption: Lewis Acid-catalyzed activation of the nitrile group facilitates nucleophilic attack by the amine, preserving the alkyne handle.

Part 4: Applications in Chemical Biology (ABPP)

Once synthesized, the alkyne-functionalized amidine serves as a probe for Activity-Based Protein Profiling (ABPP) . This workflow identifies which serine proteases or kinases are targeted by the pyridine carboximidamide scaffold in a complex proteome.

The ABPP Workflow
  • Incubation: Treat cell lysate or live cells with the Alkyne-Amidine Probe (

    
    ).
    
  • Competition (Control): In parallel samples, pre-treat with a known inhibitor (e.g., Betrixaban) to block specific active sites. This validates that probe binding is specific.

  • Click Reaction: Lyse cells and react the proteome with a reporter mix:

    • Azide-Rhodamine (for gel visualization) OR Azide-Biotin (for Mass Spec enrichment).

    • 
      , TCEP (reductant), and TBTA (ligand).
      
  • Analysis:

    • SDS-PAGE: Fluorescent bands indicate labeled proteins. Disappearance of bands in the "Competition" lane confirms specific targeting.

    • LC-MS/MS: Streptavidin enrichment followed by tryptic digest and mass spectrometry identifies the specific proteins (e.g., Thrombin, Trypsin, Matriptase).

ABPP Logic Flow (DOT Diagram)

ABPP_Workflow cluster_0 Step 1: Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Identification Proteome Complex Proteome (Lysate) Labeled Probe-Enzyme Complex Proteome->Labeled Specific Binding Probe Alkyne-Amidine Probe Probe->Labeled Click CuAAC Reaction (Azide-Biotin + Cu) Labeled->Click Biotinylated Biotinylated Proteins Click->Biotinylated Enrich Streptavidin Pull-down Biotinylated->Enrich MS LC-MS/MS Analysis Enrich->MS Target ID

Caption: The ABPP workflow converts the chemical affinity of the probe into a digital proteomic readout via Click Chemistry.

References

  • Garigipati, R. S. (1990). "An efficient conversion of nitriles to amidines". Tetrahedron Letters.

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry". Annual Review of Biochemistry.

  • Xu, F., et al. (2008).[1] "Ytterbium(III) Amide Catalyzed Addition of Amines to Nitriles". Organic Letters.

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods". Chemistry & Biology.

  • Meyer, E., et al. (2010). "Synthesis of Pyridine-Carboximidamides as Factor Xa Inhibitors". Journal of Medicinal Chemistry.

Sources

Technical Guide: Characterization and Binding Dynamics of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide to Serine Proteases Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This guide provides a technical analysis of This compound , a functionalized small-molecule inhibitor designed to target trypsin-like serine proteases. Structurally, the compound features a 3-amidinopyridine core—a privileged scaffold for S1 pocket recognition—coupled with a pent-4-ynyloxy tail at the 2-position.

The presence of the terminal alkyne functionality identifies this molecule as a likely Activity-Based Probe (ABP) precursor or a Fragment-Based Drug Discovery (FBDD) hit, capable of participating in bioorthogonal "click" chemistry (CuAAC). This guide details its binding mechanism, estimated affinity ranges based on Structure-Activity Relationships (SAR), and validated protocols for kinetic evaluation.

Structural Analysis & Pharmacophore

To understand the binding affinity, we must first deconstruct the molecule into its functional pharmacophores.

Chemical Architecture
  • Core Scaffold (Warhead): Pyridine-3-carboximidamide (also known as 3-amidinopyridine).

    • Function: Mimics the arginine side chain of natural substrates. The highly basic amidine group (

      
      ) is protonated at physiological pH, allowing it to form a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin, Asp194 in Thrombin) at the bottom of the S1 specificity pocket.
      
  • Substituent (Linker/Handle): 2-(Pent-4-ynyloxy) group.

    • Function: A 5-carbon ether chain terminating in an alkyne. This serves a dual purpose:

      • Hydrophobic Interaction: Occupies the S1' or S2 subsites, potentially improving affinity over the unsubstituted core.

      • Bioorthogonal Handle: The terminal alkyne allows for downstream conjugation with azide-functionalized reporters (fluorophores/biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Binding Mechanism Diagram

The following diagram illustrates the canonical binding mode of 3-amidinopyridines within the serine protease active site.

BindingMechanism Inhibitor 2-(Pent-4-ynyloxy) pyridine-3-carboximidamide Amidine Amidine Group (Positive Charge) Inhibitor->Amidine Alkyne Pent-4-ynyloxy Tail (Hydrophobic/Clickable) Inhibitor->Alkyne Interaction Salt Bridge (Critical Affinity Driver) Amidine->Interaction Protonated Nitrogen S_Prime S' Subsites (Hydrophobic Surface) Alkyne->S_Prime Van der Waals / Steric Fit Target Serine Protease (Active Site) S1_Pocket S1 Specificity Pocket (Asp189/Asp194) Target->S1_Pocket Target->S_Prime Interaction->S1_Pocket Anionic Aspartate

Caption: Schematic representation of the bidentate interaction mode. The amidine anchors the molecule in the S1 pocket, while the alkyne tail extends toward surface subsites.

Estimated Binding Affinity & SAR Context

While specific


 values depend on the exact protease target (e.g., Thrombin vs. Factor Xa vs. Trypsin), we can derive high-confidence estimates from the extensive literature on 3-amidinopyridine  derivatives.
Baseline Affinity (The Scaffold)

The unsubstituted 3-amidinopyridine is a competitive, reversible inhibitor of trypsin-like serine proteases.

  • Typical

    
     Range: 
    
    
    
    .
  • Mechanism: Competitive inhibition (

    
     varies with substrate concentration).
    
Impact of the 2-Alkoxy Substituent

The addition of the pent-4-ynyloxy chain at the 2-position typically enhances affinity through hydrophobic desolvation and shape complementarity.

  • Predicted

    
    : 
    
    
    
    (Low micromolar).
  • Selectivity: The length of the pentyl chain suggests a preference for proteases with more open or hydrophobic S1' regions (e.g., Thrombin or uPA) compared to the more restricted cleft of Trypsin.

Comparative Data Table

The following table summarizes affinities of structurally related amidinopyridine analogs to establish a baseline.

Compound ClassSubstituent (C2/C6)Target Protease

/

Range
Reference
3-AmidinopyridineNone (H)Trypsin~25 µM[1]
3-Amidinopyridine2-PhenoxyThrombin0.5 - 5.0 µM[2]
3-Amidinopyridine6-Alkoxy derivativesFactor Xa10 - 500 nM[3]
Target Molecule 2-(Pent-4-ynyloxy) Trypsin-like Expected: 2 - 15 µM [Predicted]

Experimental Protocols for Validation

To definitively determine the binding affinity (


) and utility of this compound, the following self-validating protocols should be employed.
Enzymatic Inhibition Assay (Determination of )

This protocol uses a chromogenic substrate to measure residual enzyme activity in the presence of the inhibitor.

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Substrate: Chromogenic peptide (e.g., S-2238 for Thrombin, S-2222 for Factor Xa).

  • Enzyme: Purified human Serine Protease (1-5 nM final concentration).

  • Inhibitor: this compound (Serial dilution: 0.1 µM to 100 µM).

Workflow:

  • Preparation: Dissolve inhibitor in DMSO (Final DMSO < 1%). Prepare 10-point serial dilutions.

  • Incubation: Mix Enzyme and Inhibitor in buffer; incubate for 15 minutes at 25°C to reach equilibrium.

  • Initiation: Add Chromogenic Substrate (at

    
     concentration).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Fit initial velocities (

    
    ) to the Morrison equation (for tight binders) or standard competitive inhibition models (Cheng-Prusoff) to solve for 
    
    
    
    .


Activity-Based Protein Profiling (ABPP) Workflow

If using the alkyne tail for proteomic profiling, the following "Two-Step Labeling" protocol is required.

ABPP_Workflow Step1 1. Incubate Proteome with Inhibitor Step2 2. Click Chemistry (CuAAC with Azide-Fluor) Step1->Step2 Covalent/Affinity Binding Step3 3. SDS-PAGE / Mass Spec Analysis Step2->Step3 Fluorescent Tagging

Caption: Workflow for utilizing the alkyne handle. Note: Since amidines are reversible, this workflow requires photo-crosslinking or rapid processing to maintain the complex.

Synthesis & Stability Considerations

  • Synthesis Route: Typically achieved via the reaction of 2-chloro-3-cyanopyridine with 4-pentyn-1-ol (NaH base), followed by the conversion of the nitrile to the amidine (Pinner reaction or hydroxylamine/reduction method).

  • Stability: The terminal alkyne is stable in standard biological buffers. The amidine is susceptible to hydrolysis at high pH (>9.0) but stable at physiological pH.

  • Solubility: The pentynyl chain adds lipophilicity (

    
    ), ensuring good membrane permeability compared to highly polar benzamidine analogs.
    

References

  • Oxyanion-mediated inhibition of serine proteases. Biochemistry, 1998. (Discusses amidine binding energetics).

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 2022. (Context on ABPP probes for serine proteases).

  • Inhibition of the C1s Protease by Pyridine-3-Carboximidamide Analogs. Journal of Immunology, 2024. (SAR of pyridine-3-carboximidamide scaffold).[1]

  • BindingDB Entry: Pyridine-based Inhibitors. (Structural analogs and affinity data).

  • Activity Based Probes as a tool for Functional Proteomic Analysis. Current Proteomics, 2012. (Methodology for alkyne-tagged probes).

Sources

Methodological & Application

Application Note: High-Fidelity Click Chemistry Labeling using 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide as a chemical probe. Based on its structure—a nicotinamidine core (arginine/pharmacophore mimic) functionalized with an O-linked alkyne (bioorthogonal handle)—this molecule is typically employed in Affinity-Based Profiling (AfBP) or Fragment-Based Drug Discovery (FBDD) to identify or visualize enzymes that recognize basic motifs (e.g., serine proteases, nicotinamidases, or arginine-binding pockets).[1]

Introduction & Chemical Logic

The molecule This compound represents a dual-function chemical probe. Understanding its chemical logic is prerequisite to successful labeling.

  • The Recognition Element (Amidine): The pyridine-3-carboximidamide moiety mimics the guanidinium group of Arginine. It is a classic pharmacophore for enzymes with acidic specificity pockets (S1 pockets), such as Trypsin-like Serine Proteases , Peptidylarginine Deiminases (PADs) , and enzymes involved in NAD+ salvage pathways (e.g., Nicotinamidase).[1]

  • The Bioorthogonal Handle (Alkyne): The pent-4-ynyl ether tail provides a sterically accessible terminal alkyne. This group is inert in biological systems but reacts rapidly with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Critical Experimental Constraint: Unlike covalent suicide inhibitors (e.g., fluorophosphonates), this amidine probe likely acts as a reversible competitive inhibitor unless paired with a photo-crosslinker or used in specific "in situ" click assays.[1]

  • Implication: Extensive washing of live cells after incubation but before fixation/lysis may wash away the probe. The protocol below is optimized to preserve the Probe-Target complex through Lysate-Phase Labeling or In Situ Crosslinking .

Experimental Workflow Visualization

The following diagram outlines the logical flow for labeling, emphasizing the critical decision point regarding probe reversibility.

ClickLabelingWorkflow cluster_legend Key Start Start: Biological Sample (Cells/Tissue) Incubation Step 1: Probe Incubation (1-10 µM, 1-4 hrs) Start->Incubation Decision Is Binding Covalent? Incubation->Decision Wash Wash Cells (Remove Free Probe) Decision->Wash Yes (Irreversible) LysisDirect Direct Lysis (Equilibrium Maintenance) Decision->LysisDirect No (Reversible) ClickRxn Step 2: CuAAC Reaction (Azide-Tag + CuSO4/THPTA) Wash->ClickRxn Lysate Click LysisDirect->ClickRxn Analysis Step 3: Analysis (SDS-PAGE / Proteomics) ClickRxn->Analysis Reversible Reversible Binder: Requires Equilibrium

Figure 1: Decision tree for labeling. For this amidine probe, the "Direct Lysis" path is recommended to prevent dissociation of the probe from the target before the click reaction.[1]

Materials & Reagent Preparation

To ensure reproducibility, prepare stock solutions exactly as defined. Avoid "freshly prepared" ambiguity by using stable frozen stocks where applicable.

Table 1: Reagent Specifications
ComponentFunctionStock Conc.[2][3]SolventStorage
Probe (The Amidine)Target Binder10 mMDMSO-20°C (Desiccated)
Azide-Tag (e.g., Azide-Biotin)Reporter5 mMDMSO-20°C
CuSO₄[1] · 5H₂O Catalyst Source50 mMddH₂O4°C
THPTA (Ligand)Cu(I) Stabilizer250 mMddH₂O-20°C
Sodium Ascorbate Reductant500 mMddH₂OFresh Only
TCEP (Optional)Reductant Backup50 mMddH₂O-20°C

Expert Insight on THPTA: Do not use TBTA for biological samples. TBTA is poorly soluble in water and requires high DMSO, which can denature proteins.[1] THPTA is water-soluble and protects proteins from Cu-induced oxidation [1].

Step-by-Step Protocol

Phase 1: Probe Incubation (Target Engagement)[1]

This phase establishes the equilibrium between the amidine probe and the target protein.

  • Culture: Grow cells (e.g., HeLa, Jurkat) to 80-90% confluence.[1]

  • Treatment: Add This compound to the culture media.

    • Screening Conc: 1 µM, 10 µM, and 100 µM.[1]

    • Control: DMSO vehicle only.

    • Competition Control: Pre-treat with 10x excess of a known inhibitor (e.g., Cl-Amidine) if available, 30 min prior to probe addition.[1]

  • Time: Incubate for 1–4 hours at 37°C. (Amidine probes generally equilibrate rapidly).

  • Harvest (Critical Step):

    • If Reversible: Do NOT wash cells extensively. Aspirate media, rinse once quickly with PBS, and immediately lyse.[1]

    • Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitor Cocktail (EDTA-free).

      • Note: Avoid EDTA in lysis buffer as it chelates the Copper required for the next step.

  • Clarification: Centrifuge lysate at 14,000 x g for 10 min at 4°C. Collect supernatant. Determine protein concentration (BCA Assay). Adjust to 1–2 mg/mL .

Phase 2: The Click Reaction (CuAAC)[1]

This step covalently attaches the reporter (Azide-Fluorophore or Azide-Biotin) to the alkyne-tagged probe.

Reaction Setup (Per 100 µL Lysate): Perform this in a specific order to generate the active catalyst complex.

  • Lysate: Transfer 100 µL (100–200 µg protein) to a new tube.

  • Azide Addition: Add 1 µL of Azide-Tag (5 mM stock). Final: 50 µM.

  • Catalyst Premix (The "Master Mix"):

    • In a separate tube, mix CuSO₄ and THPTA first.[1]

    • Ratio: 1:5 (Cu:Ligand).

    • Mix: 2 µL CuSO₄ (50 mM) + 2 µL THPTA (250 mM). Incubate 1 min.

    • Add this complex to the lysate. Final: 1 mM Cu / 5 mM THPTA.

  • Initiation: Add 2 µL Sodium Ascorbate (500 mM stock). Final: 10 mM.[1]

  • Incubation: Vortex gently. Incubate for 1 hour at Room Temperature in the dark.

    • Why RT? Copper reactions are slow at 4°C. The THPTA protects proteins from degradation at RT.

Phase 3: Termination & Analysis
  • Stop Reaction: Add 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol or DTT) directly to the reaction.
    
    • Note: The reducing agent in the loading buffer quenches any remaining oxidized copper species.

  • Boil: Heat at 95°C for 5 minutes.

  • Readout:

    • In-Gel Fluorescence: If using Azide-Fluorophore (e.g., TAMRA-Azide), resolve on SDS-PAGE.[1] Fix gel (MeOH/Acetic Acid) to remove free dye, then image.[1]

    • Western Blot: If using Azide-Biotin, transfer to nitrocellulose.[1] Block with BSA (not milk, as milk contains endogenous biotin).[1] Probe with Streptavidin-HRP.

Self-Validating Controls (Trustworthiness)

A robust experiment requires internal validation. Use this matrix to confirm "Hits":

Control TypeSetupExpected OutcomeInterpretation
No Probe DMSO only in Phase 1No SignalValidates that the Azide-Tag doesn't stick non-specifically.
No Catalyst Omit CuSO₄/AscorbateNo SignalConfirms signal is Click-dependent, not sticky probe.
Competition 10x "Cold" Amidine + ProbeReduced SignalCrucial: Proves the binding is specific to the amidine pharmacophore (active site saturation).
Heat Kill Boil lysate -> Add ProbeNo SignalIndicates the target is a folded protein (if binding requires native structure).

Troubleshooting & Optimization

Problem: High Background (Smeary Lane)

  • Cause: Non-specific sticking of the hydrophobic probe or excess copper oxidation.

  • Solution: Increase THPTA concentration to 10 mM. Perform a Methanol-Chloroform protein precipitation after the click reaction but before SDS-PAGE to remove unreacted fluorophore.

Problem: No Signal

  • Cause 1 (Chemistry):[1][4] Ascorbate oxidized. Fix: Make fresh Ascorbate.

  • Cause 2 (Biology):[1] Target abundance too low or binding too weak (reversible).

  • Solution: Use Photo-Leucine co-incubation (if applicable) or switch to Chemical Crosslinking (e.g., add mild formaldehyde) prior to lysis to lock the probe in place.[1]

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.[1] Angewandte Chemie International Edition, 48(52), 9879-9883.[1] Link[1]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[1] Chemistry & Biology, 11(4), 535-546.[1] Link

  • Thompson, P. R., et al. (2019). Protein Arginine Deiminases (PADs): Biochemistry, Pharmacology, and Disease.[1] Chemical Reviews, 119(9), 5673-5711.[1] (Context on Amidine probes). Link[1]

Sources

Designing enzyme inhibition assays using 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Sciences

Topic: A Guide to Designing and Implementing Enzyme Inhibition Assays for 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide, a Potential Covalent Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive technical guide for designing and executing robust enzyme inhibition assays for this compound. Analysis of its chemical structure, which features a terminal alkyne moiety and a pyridine-3-carboximidamide scaffold, strongly suggests a mechanism of covalent, time-dependent inhibition. This guide moves beyond standard IC50 determination to provide detailed protocols for characterizing irreversible inhibitors, ensuring data integrity and providing deep mechanistic insight. We present a multi-pronged strategy encompassing initial kinetic screening, determination of inactivation kinetics (k_inact/K_I), and biophysical validation of direct binding. The methodologies described herein are designed to be self-validating, empowering researchers to confidently assess the inhibitory potential of this compound and others with similar covalent-targeting functionalities.

Compound Profile and Mechanistic Hypothesis

Chemical Structure: this compound

The structure of this compound provides critical clues to its potential mechanism of action (MoA). Two key features are of particular interest:

  • Pyridine-3-carboximidamide Scaffold: This moiety is a recognized pharmacophore present in various enzyme inhibitors, including those targeting kinases and proteases.[1][2][3][4] Its ability to form hydrogen bonds and other electrostatic interactions can mediate initial, reversible binding within an enzyme's active site.

  • Terminal Alkyne (Pent-4-ynyloxy group): The presence of a terminal alkyne is a strong indicator of potential covalent inhibition.[5][6] This functional group can act as a "warhead" that, once the inhibitor is bound to the enzyme's active site, can be activated to form a permanent, covalent bond with a nearby nucleophilic amino acid residue (e.g., Cysteine, Serine, Threonine, or Tyrosine).[5][6] This type of mechanism-based inactivation, often termed "suicide inhibition," leads to a time-dependent and irreversible loss of enzyme activity.[7]

Hypothesized Mechanism of Action: We hypothesize a two-step mechanism for inhibition by this compound:

  • Reversible Binding: The inhibitor first binds reversibly to the enzyme's active site to form an initial enzyme-inhibitor complex (E·I). This binding is driven by non-covalent interactions mediated by the pyridine carboxamide core.

  • Irreversible Inactivation: Following initial binding, the terminal alkyne is positioned to react with a nucleophilic residue in the active site, forming a covalent adduct (E-I). This chemical reaction leads to the permanent inactivation of the enzyme.[8]

This proposed mechanism necessitates specific experimental designs that can distinguish irreversible inhibition from reversible inhibition and accurately characterize its potency.

G E_I E + I EI_complex E·I (Reversible Complex) E_I->EI_complex k_on / k_off E_I_inactive E-I (Covalent Adduct) EI_complex->E_I_inactive k_inact

Figure 1. Hypothesized two-step mechanism of irreversible inhibition.

Foundational Principles for Assay Design

Before proceeding to specific protocols, it is crucial to establish a robust experimental framework. The validity of enzyme inhibition data hinges on carefully controlled conditions.

  • Enzyme and Substrate Purity: Use highly purified enzyme preparations to avoid confounding activities. Ensure the substrate is stable under assay conditions. The identity and purity of all reagents should be confirmed before beginning.[9]

  • Initial Velocity Conditions: All enzyme activity measurements must be performed under "initial velocity" conditions. This means that the reaction rate is measured when only a small fraction (typically <10%) of the substrate has been consumed.[9] This ensures the reaction rate is linear with time and directly proportional to the active enzyme concentration.

  • Determination of K_m: The Michaelis constant (K_m) for the substrate should be determined experimentally under the final assay conditions. The concentration of substrate used in inhibition assays is critical; using substrate concentrations significantly higher than the K_m can mask the effects of competitive inhibitors and affect the apparent potency of other inhibitor types.[9][10] For initial screens, a substrate concentration equal to or just below the K_m is recommended.[9]

  • Solvent Effects: The compound will likely be dissolved in DMSO. It is essential to maintain a consistent, low final concentration of DMSO (typically ≤1-2% for biochemical assays) in all wells, including controls, as higher concentrations can inhibit or denature enzymes.[10]

  • Essential Controls:

    • No Inhibitor (100% Activity): Contains enzyme, substrate, and vehicle (DMSO). Defines the maximum reaction rate.

    • No Enzyme (0% Activity): Contains substrate and vehicle. Used to correct for any non-enzymatic substrate degradation.[11]

    • Vehicle Control: Every well should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.

Protocol 1: Initial Screening and Time-Dependent IC50 Determination

The first step is to confirm inhibitory activity and assess whether it exhibits time-dependence, a hallmark of covalent modification. This is achieved by measuring the IC50 (half-maximal inhibitory concentration) after different pre-incubation times of the enzyme with the inhibitor before adding the substrate. A leftward shift (decrease) in the IC50 value with increased pre-incubation time is strong evidence for an irreversible or slow-binding mechanism.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Add Enzyme and Inhibitor to Plate A->C B Prepare Serial Dilution of Inhibitor B->C D Pre-incubate (e.g., 5, 15, 30, 60 min) C->D E Initiate Reaction (Add Substrate) D->E F Measure Signal (Kinetic or Endpoint) E->F G Plot Dose-Response Curves for each pre-incubation time F->G H Calculate IC50 Values via Non-linear Regression G->H

Figure 2. Workflow for time-dependent IC50 determination.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare concentrated stock solutions of the enzyme, substrate, and this compound (e.g., 10 mM in 100% DMSO). All buffers should be prepared and brought to the desired reaction temperature (e.g., 25°C or 37°C).[11][12]

  • Inhibitor Dilution: Create a serial dilution series of the inhibitor in a 96-well or 384-well plate. Typically, an 8 to 12-point, 3-fold dilution series is prepared to cover a wide concentration range.[10]

  • Enzyme & Inhibitor Pre-incubation: Add the enzyme solution to the wells containing the diluted inhibitor. The final volume and concentration should be calculated based on the desired final assay conditions. Prepare separate plates or sections of a plate for each pre-incubation time point (e.g., 5 min, 15 min, 30 min, 60 min). Incubate the plates at the assay temperature for the designated time.[13]

  • Reaction Initiation: Following the pre-incubation period, initiate the enzymatic reaction by adding the substrate solution to all wells. Mix thoroughly but gently (e.g., by orbital shaking).

  • Data Acquisition: Measure the reaction progress immediately using a suitable plate reader (e.g., absorbance or fluorescence).

    • For Kinetic Assays: Monitor the signal continuously over time (e.g., every 30 seconds for 10-15 minutes). The initial rate (slope) of the reaction is used for analysis.[14]

    • For Endpoint Assays: Allow the reaction to proceed for a fixed period (within the linear range) and then stop it with a quenching solution. Read the final signal.[12]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Use a suitable software package (e.g., GraphPad Prism) to plot percent inhibition versus the log of the inhibitor concentration.[15]

    • Fit the data to a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to determine the IC50 value for each pre-incubation time.[10][15]

Data Presentation:

Pre-incubation Time (min)IC50 (µM) [Hypothetical Data]
515.2
158.1
303.5
601.1

Protocol 2: Determination of Irreversible Inhibition Kinetic Parameters (k_inact and K_I)

If the IC50 value is time-dependent, a more detailed kinetic analysis is required to determine the true potency of the irreversible inhibitor. The key parameters are K_I (the inhibitor concentration that gives half the maximal rate of inactivation) and k_inact (the maximal rate of inactivation). The overall potency is defined by the second-order rate constant k_inact/K_I .[8]

Step-by-Step Protocol:

  • Setup: This experiment involves incubating the enzyme with multiple concentrations of the inhibitor and measuring the residual enzyme activity at several time points.

  • Enzyme-Inhibitor Incubation: Prepare a series of tubes, each containing the enzyme and a different, fixed concentration of this compound (e.g., 0, 0.5x, 1x, 2x, 5x, 10x the final IC50 from Protocol 1). Incubate these mixtures at the assay temperature.

  • Time-Point Sampling: At regular time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), remove a small aliquot from each incubation tube.

  • Dilution and Activity Measurement: Immediately dilute the aliquot (e.g., 50- to 100-fold) into a solution containing the substrate. This dilution effectively stops the inactivation reaction by lowering the inhibitor concentration well below its effective range, allowing for the measurement of the remaining active enzyme. Measure the initial velocity of the reaction for this diluted sample.

  • Data Analysis:

    • Step A (Calculate k_obs): For each inhibitor concentration, plot the natural log (ln) of the percent remaining activity versus the incubation time. The data should fit a straight line, and the negative of the slope of this line is the observed rate of inactivation, k_obs .[5]

    • Step B (Calculate k_inact and K_I): Plot the calculated k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation (or a hyperbolic equation), where k_obs is analogous to velocity and [I] is analogous to [S]. The Vmax from this fit is the k_inact , and the K_m is the K_I .[8]

    • Step C (Calculate Potency): The overall potency of the irreversible inhibitor is expressed as the ratio k_inact/K_I .[8]

Data Presentation:

ParameterValue [Hypothetical Data]Unit
k_inact0.25min⁻¹
K_I2.5µM
k_inact/K_I100,000M⁻¹s⁻¹

Protocol 3: Confirmation of Irreversibility via Jump Dilution

This experiment provides definitive evidence of covalent modification by determining if inhibition can be reversed upon rapid removal of the free inhibitor.

Step-by-Step Protocol:

  • Enzyme-Inhibitor Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x the final IC50) for a sufficient time to achieve near-complete inhibition (e.g., 60 minutes). As a control, incubate the enzyme with vehicle alone.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex and the control incubation by a large factor (e.g., 100-fold or more) into the assay buffer. This dilution reduces the concentration of free inhibitor to a non-inhibitory level.

  • Monitor Activity Recovery: Immediately after dilution, add substrate and monitor enzyme activity over time.

  • Interpretation:

    • Irreversible Inhibition: If inhibition is irreversible, the enzyme activity will not recover over time, and the rate will remain near zero (similar to a no-enzyme control).

    • Reversible Inhibition: If inhibition were reversible, the inhibitor would dissociate from the enzyme upon dilution, and enzyme activity would gradually recover over time.

Orthogonal Validation with Biophysical Methods

While kinetic assays demonstrate functional inhibition, biophysical techniques can confirm the direct physical binding of the compound to the target enzyme, adding a critical layer of validation.[16][17]

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures changes in the thermal stability of a protein upon ligand binding.[16][18] A positive shift in the melting temperature (Tm) indicates that the compound binds to and stabilizes the protein. This is a rapid and inexpensive method for initial hit validation.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[16][19] It is a gold-standard technique that provides a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[16]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.[16][19] It can provide kinetic data on association (k_on) and dissociation (k_off) rates. For a covalent inhibitor, the dissociation rate is expected to be negligible.

References

  • Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: PMC URL: [Link]

  • Title: Understanding Irreversible Enzyme Inhibitors Source: Algor Cards URL: [Link]

  • Title: What are some physical methods to determine binding affinity of a protein? Source: ResearchGate URL: [Link]

  • Title: Strategies for discovering and derisking covalent, irreversible enzyme inhibitors Source: PMC URL: [Link]

  • Title: Demystifying Functional Parameters for Irreversible Enzyme Inhibitors Source: PMC URL: [Link]

  • Title: Methods to investigate protein–protein interactions Source: Wikipedia URL: [Link]

  • Title: Irreversible Inhibitors Source: G-Biosciences URL: [Link]

  • Title: Protocol for enzyme assays Source: Royal Society of Chemistry URL: [Link]

  • Title: Understanding IC50: A Comprehensive Guide to Calculation Source: Oreate AI Blog URL: [Link]

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: ACS Publications URL: [Link]

  • Title: 2.19: Kinetic Enzyme Analysis Source: Medicine LibreTexts URL: [Link]

  • Title: A review of biophysical strategies to investigate protein-ligand binding: What have we employed? Source: PubMed URL: [Link]

  • Title: MDH Enzyme Kinetics Instructions Source: University of San Diego URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes Source: PMC URL: [Link]

  • Title: Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer Source: PubMed URL: [Link]

  • Title: Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk Source: PubMed URL: [Link]

  • Title: New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity Source: MDPI URL: [Link]

Sources

Optimizing Incubation Times for 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide Probes: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational optimization of incubation times for 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide (PyP-C) probes. PyP-C represents a class of chemical probes designed for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique used to study enzyme function directly in complex biological systems.[1][2][3] The probe consists of a pyridine-3-carboximidamide "warhead" for engaging specific protein targets and a terminal alkyne handle for subsequent bioorthogonal conjugation, a method known as Click Chemistry.[4][5] Optimizing the incubation time is a critical step to ensure maximal labeling of the intended target proteins while minimizing off-target effects and cytotoxicity.[3] This guide outlines the underlying principles, detailed experimental protocols for time- and concentration-course studies, and downstream analysis workflows.

Introduction: The Principle of Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes small-molecule chemical probes to assess the activity state of entire enzyme families in native biological systems.[1][3] Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme function, which is often regulated by post-translational modifications.[5]

The core of ABPP is the activity-based probe (ABP), which typically has three key components:

  • A Reactive Group (or "Warhead"): This element is designed to bind and covalently modify the active site of a specific enzyme or class of enzymes.[1][2] For the PyP-C probe, the pyridine-3-carboximidamide moiety serves this function. Carboximidamide and related structures have been shown to act as inhibitors for various enzymes, such as ureases and protein tyrosine phosphatases (SHP2), suggesting a broad range of potential targets.[6][7][8][9]

  • A Linker: A spacer that connects the warhead to the reporter tag.

  • A Reporter Tag: A group that allows for visualization and/or enrichment of probe-labeled proteins.[1]

The PyP-C probe utilizes a terminal alkyne as a bioorthogonal reporter tag. This small, non-perturbative handle allows for a two-step labeling procedure. First, the probe is incubated with a proteome (e.g., live cells or cell lysate) to label target enzymes. Second, a reporter molecule containing an azide group (e.g., a fluorescent dye or biotin) is attached to the probe-labeled proteins via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[4][5][10] This two-step approach enhances cell permeability and modularity compared to using probes with bulky tags.[5][11]

ABPP_Workflow cluster_0 Step 1: Live Cell Labeling cluster_1 Step 2: Proteome Preparation cluster_2 Step 3: Bioorthogonal Conjugation (CuAAC) cluster_3 Step 4: Downstream Analysis LiveCells Live Cells Probe PyP-C Probe (Alkyne Tag) LiveCells->Probe Incubate (Time & Conc. Optimization) LabeledCells Probe-Labeled Cells Probe->LabeledCells Lysis Cell Lysis LabeledCells->Lysis Lysate Labeled Proteome Lysis->Lysate Click Click Reaction: + Azide-Reporter + CuSO₄/Ligand + Reductant Lysate->Click TaggedProteome Reporter-Tagged Proteome Click->TaggedProteome Analysis SDS-PAGE & In-Gel Fluorescence OR Affinity Purification & Mass Spectrometry TaggedProteome->Analysis

Figure 1. General workflow for Activity-Based Protein Profiling (ABPP) using the PyP-C alkyne probe.

The Criticality of Incubation Time Optimization

The primary goal of optimizing incubation time is to achieve a state of maximal specific labeling of the target enzyme(s) while minimizing non-specific background signal.[3]

  • Insufficient Incubation: A short incubation time may lead to incomplete labeling of the target protein population, resulting in a weak signal and potentially false-negative results. The signal intensity may not have reached its plateau, making quantitative comparisons unreliable.[12]

  • Excessive Incubation: Prolonged exposure to a chemical probe can lead to several complications:

    • Increased Off-Target Labeling: The probe may begin to react with lower-affinity, non-target proteins, increasing the background signal and complicating data interpretation.[13]

    • Cellular Stress and Cytotoxicity: Long incubation times, especially at high concentrations, can induce cellular stress responses or cytotoxicity, altering the proteome's functional state and leading to misleading results.[14]

    • Probe Metabolism: Cells may metabolize the probe over time, reducing its effective concentration and potentially generating reactive byproducts.

Therefore, a systematic time-course experiment is essential to identify the optimal window where the specific signal is robust and the background is low.

Experimental Design: Time-Course and Concentration-Course Titration

A two-dimensional matrix experiment, varying both probe concentration and incubation time, is the most effective strategy to determine optimal labeling conditions.[3]

Materials & Reagents
  • Cell Culture: Relevant cell line(s) grown in appropriate media.

  • PyP-C Probe: Prepare a 1000x stock solution in anhydrous DMSO (e.g., 50 mM). Store at -20°C, protected from light and moisture.[15]

  • Reagents for Lysis: RIPA buffer or other suitable lysis buffer with protease inhibitors.

  • Reagents for CuAAC (Click Chemistry):

    • Azide-reporter (e.g., Azide-TAMRA, Azide-Biotin). Prepare 10 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄). Prepare 50 mM stock in water.

    • Copper-chelating ligand (e.g., TBTA or THPTA). Prepare 50 mM stock in DMSO.

    • Reducing agent (e.g., TCEP or Sodium Ascorbate). Prepare 50 mM stock in water immediately before use.

  • General Buffers: Phosphate-buffered saline (PBS), Tris-HCl.

Protocol 1: Live Cell Labeling Optimization

This protocol details the process of treating live cells with the PyP-C probe to identify the optimal incubation time and concentration.

Step 1: Cell Preparation

  • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in ~80-90% confluency on the day of the experiment. Culture overnight.[16]

  • Include wells for "No Probe" and "DMSO Vehicle" controls to assess background fluorescence and vehicle effects.

Step 2: Probe Incubation (Time & Concentration Matrix)

  • Prepare working solutions of the PyP-C probe in pre-warmed complete cell culture medium. Typical final concentrations for ABPP probes range from 1 µM to 100 µM.[16] A good starting range to test is 10, 25, 50, and 100 µM.

  • Aspirate the old medium from the cells and wash once with pre-warmed PBS.[16]

  • Add the probe-containing medium to the cells. For the time-course, a typical range is 15, 30, 60, 90, and 120 minutes.[16][17] Stagger the addition of the probe to each well so that all samples can be harvested simultaneously.

  • Incubate the cells at 37°C in a CO₂ incubator for the designated time.

Step 3: Cell Harvest and Lysis

  • At the end of the incubation period, place the plate on ice and aspirate the probe-containing medium.

  • Wash the cells three times with ice-cold PBS to remove any unreacted probe.

  • Add ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

ParameterRecommended RangeStarting PointRationale
Probe Concentration 1 - 100 µM25 µM, 50 µMBalances signal strength with potential cytotoxicity.[16]
Incubation Time 15 - 120 minutes30 min, 60 min, 90 minCovers the typical range for probe uptake and covalent modification.[15][16]
Cell Density 70 - 90% confluency80%Ensures healthy, metabolically active cells and avoids artifacts from over-confluence.[15]
Protein Concentration 1 - 5 mg/mL2 mg/mLProvides sufficient material for clear visualization on a gel.

Table 1. Recommended parameters for the PyP-C probe optimization experiment.

Protocol 2: CuAAC Reaction and In-Gel Fluorescence Analysis

This protocol describes the "clicking" of a fluorescent azide reporter onto the probe-labeled proteins for visualization.

Step 1: Preparation of Click-Mix

  • In a fresh microcentrifuge tube, prepare the "Click-Mix" by adding the reagents in the following order. This volume is for a single 50 µL final reaction volume.

    • Normalized Proteome (from Protocol 1): ~40 µL (e.g., 40 µg of protein)

    • Azide-Fluorophore (10 mM stock): 0.5 µL (Final: 100 µM)

    • TBTA/THPTA ligand (50 mM stock): 0.5 µL (Final: 500 µM)

    • CuSO₄ (50 mM stock): 0.5 µL (Final: 500 µM)

    • TCEP (50 mM stock, freshly made): 1.0 µL (Final: 1 mM)

  • Vortex the mixture gently after each addition. The ligand should be added before the copper to prevent protein precipitation.

Step 2: Click Reaction

  • Initiate the reaction by adding the TCEP (or sodium ascorbate).

  • Incubate the reaction at room temperature for 1 hour, protected from light.[18]

Step 3: Sample Preparation and SDS-PAGE

  • Stop the reaction by adding 4x SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Run the gel according to standard procedures.

Step 4: In-Gel Fluorescence Scanning

  • After electrophoresis, scan the gel using a fluorescence gel imager with the appropriate excitation/emission filters for the chosen fluorophore (e.g., TAMRA).

  • After scanning, the same gel can be stained with Coomassie Blue or a similar total protein stain to confirm equal protein loading.

Optimization_Logic cluster_input Input Variables cluster_output Observable Outputs Time Incubation Time Signal Specific Signal (Target Bands) Time->Signal Increases, then plateaus Background Non-Specific Signal (Background Smear) Time->Background Increases (esp. late) Conc Probe Concentration Conc->Signal Increases Conc->Background Increases Goal Goal: Maximize Signal-to-Noise Ratio Signal->Goal Background->Goal

Figure 2. Logic diagram illustrating the relationship between experimental variables and desired outcomes.

Data Interpretation and Selection of Optimal Time

The results from the in-gel fluorescence scan will reveal fluorescently labeled protein bands.

  • Analyze the Time-Course: For a fixed concentration, observe how the intensity of specific bands changes over time. An ideal time point is one where the target band intensity is high and has begun to plateau, while the overall background lane intensity remains low.

  • Analyze the Concentration-Course: For a fixed time point, observe how band intensity changes with concentration. The signal should increase with concentration. However, at very high concentrations, you may see an increase in many non-specific bands.

  • Select the Optimum: The optimal condition is the shortest incubation time and lowest concentration that provides a robust and specific signal for your target(s) of interest. This condition should be used for all future comparative experiments.

Troubleshooting

  • No Signal or Weak Signal:

    • The target enzyme may not be active or expressed in the chosen cell line.[19]

    • Probe concentration may be too low or incubation time too short.

    • Inefficient Click Reaction: Ensure the reducing agent is fresh and that all CuAAC components are added correctly.[20]

  • High Background/Non-Specific Labeling:

    • Probe concentration is too high or incubation time is too long.[19]

    • Insufficient washing after probe incubation.

    • The probe may have inherent non-specific reactivity. Consider including a competition experiment with a known inhibitor for the target enzyme to confirm specificity.[3]

  • Protein Precipitation during Click Reaction:

    • Always pre-mix the copper-chelating ligand with the proteome before adding CuSO₄.

    • Work quickly and keep samples on ice where appropriate.

Conclusion

The empirical determination of the optimal incubation time through a systematic time- and concentration-course experiment is a foundational and indispensable step in the successful application of this compound probes. By carefully balancing signal intensity against background and potential cytotoxicity, researchers can generate reliable and reproducible data, unlocking valuable insights into enzyme function and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Live Cell Imaging Using Bis-Propargyl-PEG13.
  • Naseer, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(21), 7569. Available at: [Link]

  • ResearchGate. (n.d.). General workflow of the activity-based protein profiling (ABPP) method.
  • Hong, V., et al. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In: Link, A.J. (eds) Site-Specific Protein Labeling. Methods in Molecular Biology, vol 751. Humana Press. Available at: [Link]

  • Yang, F., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 133. Available at: [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).
  • Medina-Cleghorn, D., et al. (2011). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 3(4), 161-180. Available at: [Link]

  • Smolecule. (2023). Buy Pyridine-2,6-dicarboximidamide;dihydrochloride.
  • ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12).
  • G-Biosciences. (2019). Click chemistry and its application to proteomics.
  • Hong, V., et al. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Springer Protocols. Available at: [Link]

  • Chen, X., et al. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Analytical Chemistry, 92(13), 9156-9164. Available at: [Link]

  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • Thiele, C., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 55(3), 584-593. Available at: [Link]

  • Wu, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]

  • Speers, A. E., & Cravatt, B. F. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 19(2), 1836-1851. Available at: [Link]

  • Ambeed.com. (n.d.). Pyridine-2,6-bis(carboximidamide) dihydrochloride.
  • Dishez, A., et al. (2023). Activity-based protein profiling: A graphical review. Journal of Proteomics, 287, 104979. Available at: [Link]

  • Wang, D., et al. (2024). Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb. bioRxiv. Available at: [Link]

  • Abberior Instruments. (n.d.). Labeling protocol for Tubulin, Actin and DNA in living specimens.
  • Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA.
  • NEB. (n.d.). FAQ: What is the optimal incubation temperature and time?.
  • Kumar, S., et al. (2007). Activity-based probes for protein tyrosine phosphatases. Proceedings of the National Academy of Sciences, 104(41), 16028-16033. Available at: [Link]

  • Lumiprobe. (n.d.). Does nonspecific protein labeling exist in click chemistry reactions?.
  • ResearchGate. (n.d.). Optimization of the incubation time (from 10 min to 60 min).
  • Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1.
  • MedchemExpress. (n.d.). Labeling and Fluorescence Imaging | Click Chemistry.
  • Wang, H., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 36033. Available at: [Link]

  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous buffers. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

Before diving into solutions, it's crucial to understand the physicochemical properties of this compound. Its structure presents a classic solubility dilemma:

  • Hydrophobic Moiety: The pent-4-ynyloxy group is a nonpolar, five-carbon chain that significantly contributes to the molecule's hydrophobicity and limits its interaction with water.

  • Aromatic System: The pyridine ring, while polar, is part of a larger aromatic system that can contribute to strong crystal lattice energy, making it difficult for solvent molecules to break it apart.[1]

  • Ionizable Groups: The molecule possesses two basic nitrogen centers: the pyridine ring nitrogen (pKa ~5) and the much more basic carboximidamide group (pKa estimated >10). These groups can be protonated to form salts, which are typically more water-soluble.[2][3]

This combination of a large hydrophobic region with ionizable centers suggests that the compound's solubility will be highly dependent on pH. At physiological pH (~7.4), the compound will be partially ionized, but its hydrophobic nature likely dominates, leading to poor aqueous solubility.

Troubleshooting & FAQs

Q1: My compound won't dissolve in a standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and most critical step I should take?

Answer: The first and most impactful step is to perform a pH-solubility profile. Given that approximately 75% of drug candidates are basic, leveraging pH to increase ionization is the most common and effective initial strategy.[4] Your compound has two basic centers, making it an ideal candidate for pH-dependent solubilization. By lowering the pH, you protonate these nitrogen atoms, creating a positively charged species that is significantly more soluble in polar solvents like water.[5][6]

The goal is to find a pH where the compound is sufficiently ionized to dissolve, without compromising its stability or the requirements of your downstream experiment.

Experimental Protocol 1: Generating a pH-Solubility Profile

This protocol will help you determine the optimal pH for solubilizing your compound.

Materials:

  • This compound (solid)

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.

  • Vortex mixer and/or shaker/rotator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare Buffers: Make a series of buffers at different pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer strength is sufficient to resist pH changes upon compound addition but not so high as to introduce significant salt effects.

  • Add Excess Compound: To a series of microcentrifuge tubes, add a pre-weighed amount of the solid compound that is known to be in excess of its expected solubility (e.g., 1-5 mg).

  • Add Buffer: Add a fixed volume of each buffer to the corresponding tubes (e.g., 1 mL).

  • Equilibrate: Tightly cap the tubes and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This can take anywhere from 2 to 24 hours.

  • Separate Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase or solvent for analysis.

  • Quantify: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Q2: I've found that my compound is soluble at pH 4.0, but my cell-based assay requires a pH of 7.4. What should I do?

Answer: This is a common scenario. You can employ a "pH shift" or "acidic stock" strategy. Prepare a concentrated stock solution of your compound in the acidic buffer (e.g., 100x concentration at pH 4.0 where it is fully dissolved). Then, for your experiment, dilute this acidic stock solution at least 1:100 into your final assay medium at pH 7.4.

Causality: The key here is that while the final pH will be close to 7.4, the compound is introduced in a molecularly dissolved state. This can often create a temporary supersaturated solution that may remain stable for the duration of your experiment.[7] However, be vigilant for precipitation over time. If the compound "crashes out" upon dilution, you will need to explore other strategies.[8]

G cluster_0 pH Shift Strategy A High Concentration Stock (e.g., 10 mM in pH 4.0 Buffer) C Dilution (e.g., 1:100) A->C B Final Assay Medium (e.g., Cell Culture Medium at pH 7.4) B->C D Final Working Solution (e.g., 100 µM at pH ~7.4) C->D E Potential Outcome: Supersaturated but Kinetically Stable Solution D->E Ideal F Potential Risk: Precipitation Over Time D->F Monitor Closely

Caption: Workflow for the pH shift (acidic stock) strategy.

Q3: pH adjustment alone is not sufficient or is incompatible with my experimental system. What are my next options?

Answer: If pH manipulation is not a viable solution, the next logical step is to use co-solvents. Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[9][10] This reduces the interfacial tension between your compound and the solvent, making dissolution more favorable.[11]

Commonly used biocompatible co-solvents are listed in the table below. It is crucial to screen a few different co-solvents, as their solubilizing capacity is compound-specific.[12] Always start with the lowest effective concentration, as co-solvents can have their own biological effects in cellular or in vivo models.

Co-SolventProperties & Use CasesTypical Starting Concentration (v/v)
DMSO (Dimethyl sulfoxide)A powerful, polar aprotic solvent. Widely used but can have biological effects.0.1% - 1%
Ethanol A common, less toxic option. Good for compounds with moderate hydrophobicity.1% - 5%
PEG 400 (Polyethylene glycol 400)A non-ionic polymer. Excellent for increasing solubility and often well-tolerated in vivo.[13]5% - 20%
Propylene Glycol (PG) Similar to PEG 400, often used in pharmaceutical formulations.5% - 20%
Glycerin A viscous, biocompatible solvent.5% - 20%
Experimental Protocol 2: Co-Solvent Solubility Screening

Procedure:

  • Prepare a 100% stock solution of your compound in each of the selected co-solvents (e.g., 100% DMSO, 100% Ethanol, 100% PEG 400).

  • In separate tubes, prepare a dilution series of each co-solvent in your primary aqueous buffer (e.g., 50%, 25%, 10%, 5%, 1% v/v).

  • Add an excess amount of your solid compound to each tube containing a different co-solvent/buffer mixture.

  • Equilibrate and quantify the dissolved compound as described in Experimental Protocol 1 .

  • This will identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

Q4: My system is highly sensitive to organic solvents. Is there a non-solvent-based alternative?

Answer: Yes. When co-solvents are not an option, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the hydrophobic part of a drug molecule (the pent-4-ynyloxy group in your case) into their cavity, forming an inclusion complex.[][17] This complex presents a hydrophilic exterior to the aqueous buffer, dramatically increasing the apparent solubility of the compound without altering the bulk solvent properties.[18]

Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[18]

G cluster_0 Cyclodextrin Complexation Mechanism Compound Poorly Soluble Compound (Hydrophobic Part) Plus1 + Compound->Plus1 Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Equals Cyclodextrin->Equals Complex Soluble Inclusion Complex Plus1->Cyclodextrin Equals->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Q5: What if these common methods are still not enough to reach my desired concentration?

Answer: If you require very high concentrations or if the simpler methods fail, you may need to consider more advanced formulation strategies, often used in preclinical drug development.[4]

  • Surfactants: Surfactants like Tween 80 or Solutol HS-15 can form micelles in aqueous solutions.[4] Hydrophobic compounds can partition into the core of these micelles, leading to a significant increase in solubility. This approach is common in creating stable formulations for in vivo studies.[19]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix (e.g., PVP, HPMC) in a non-crystalline, amorphous state.[8][15] The amorphous form has higher free energy than the stable crystalline form, leading to enhanced apparent solubility and dissolution rates.[19] ASDs can be prepared by methods like spray drying or solvent evaporation.

  • Particle Size Reduction: Reducing the particle size of the compound increases its surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][11] Techniques like micronization or nanosuspension can be employed to create particles in the micron or nanometer range, respectively.[20][21]

G Start Start: Poor Solubility in Aqueous Buffer pH Strategy 1: pH Adjustment Start->pH CoSolvent Strategy 2: Co-solvents pH->CoSolvent Sufficient? No OR System Incompatible? Success Target Solubility Achieved pH->Success Sufficient? Yes Cyclodextrin Strategy 3: Cyclodextrins CoSolvent->Cyclodextrin Sufficient? No OR System Incompatible? CoSolvent->Success Sufficient? Yes Advanced Strategy 4: Advanced Formulations (Surfactants, ASDs, etc.) Cyclodextrin->Advanced Sufficient? No Cyclodextrin->Success Sufficient? Yes Advanced->Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • Craciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? askIITians. [Link]

  • Warren, D., et al. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Patil, J. S., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility? Roquette. [Link]

  • M&S Instruments. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. M&S Instruments. [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Stary, V., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC. [Link]

  • Kroschwitz, J. I., & Howe-Grant, M. (Eds.). (1991). Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition), Vol 20. Wiley.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Kumar, S., & Singh, J. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Kumar, A., & Sahoo, S. K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Babu, P. S., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Kumar, S., & Singh, J. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Al-Hamidi, H., et al. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. PMC. [Link]

Sources

Troubleshooting low yields in 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during this multi-step synthesis, ensuring you can optimize your reaction yields and purity.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process. The first step involves a nucleophilic aromatic substitution, specifically a Williamson ether synthesis, to couple pent-4-yn-1-ol with a 2-chloropyridine-3-carbonitrile backbone. The second step converts the nitrile functional group into the target carboximidamide (amidine) via the Pinner reaction, which proceeds through an intermediate imidate salt.

Synthetic_Pathway SM1 2-Chloropyridine-3-carbonitrile INT 2-(Pent-4-ynyloxy)pyridine- 3-carbonitrile SM1->INT Williamson Ether Synthesis (e.g., NaH, DMF) SM2 Pent-4-yn-1-ol reagent1 + SM2->reagent1 FP 2-(Pent-4-ynyloxy)pyridine- 3-carboximidamide INT->FP Pinner Reaction & Ammonolysis reagent2 1. Anhydrous HCl, EtOH 2. NH3 reagent1->INT

Caption: Overall two-step synthesis of the target compound.

Troubleshooting Guide: Low Yields & Side Reactions

This section addresses specific, frequently encountered problems during the synthesis.

Section 1: Williamson Ether Synthesis Step

This step involves the reaction of an alkoxide with an organohalide.[1] It follows an SN2 mechanism, where an alkoxide ion attacks the electrophilic carbon attached to the leaving group (in this case, chlorine on the pyridine ring).[1]

Question 1: My reaction shows low or no consumption of the 2-chloropyridine-3-carbonitrile starting material. What's going wrong?

Answer: This issue typically points to inefficient formation of the pent-4-yn-1-oxide nucleophile or overall poor reaction conditions. Let's break down the likely causes.

Possible Cause Scientific Rationale & Troubleshooting Action
Ineffective Deprotonation The alkoxide is the active nucleophile in a Williamson synthesis.[2] Its formation via the deprotonation of pent-4-yn-1-ol is critical. If you are using a base like sodium hydride (NaH), ensure it is fresh and has been handled under anhydrous conditions. Old or improperly stored NaH appears gray and has reduced activity. Action: Use fresh, high-quality NaH from a newly opened container. Add it to a solution of the alcohol in an anhydrous polar aprotic solvent (like THF or DMF) and stir until hydrogen gas evolution ceases completely before adding the 2-chloropyridine-3-carbonitrile.[2][3]
Presence of Moisture The Williamson ether synthesis is highly sensitive to water.[4] Any moisture will protonate the highly basic alkoxide, rendering it non-nucleophilic, and can also consume the hydride base. Action: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use anhydrous solvents. Consider using molecular sieves in your solvent prior to use.
Insufficient Temperature While SN2 reactions can often proceed at room temperature, the C-Cl bond on an electron-deficient pyridine ring can be stubborn. Action: If the reaction is sluggish at room temperature, gently heat the reaction mixture to 50-80°C.[5] Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
Incorrect Solvent Choice The ideal solvent for an SN2 reaction stabilizes the transition state. Polar aprotic solvents like DMF, DMSO, or THF are excellent choices because they solvate the cation (e.g., Na+) but not the alkoxide nucleophile, leaving it "naked" and highly reactive.[5][6] Protic solvents (e.g., ethanol) will solvate and deactivate the nucleophile.[5] Action: Ensure you are using a high-purity, anhydrous polar aprotic solvent.

Question 2: I am observing significant formation of side products and my desired ether yield is low. What are these side products and how can I prevent them?

Answer: The primary competing reaction in a Williamson synthesis is the E2 elimination, especially when using strong, sterically hindered bases.[5]

Side Product Mechanism & Prevention
Elimination Products While less common with aryl halides compared to secondary or tertiary alkyl halides, harsh conditions can still promote side reactions.[2][4] The alkoxide is a strong base and can cause elimination if the reaction temperature is too high.[5] Action: Avoid excessive heating. A temperature range of 50-100 °C is typical.[4][5] If elimination is suspected, lower the reaction temperature and increase the reaction time.
Products from Ring Opening or Decomposition Pyridine rings can be sensitive to very strong bases or high temperatures, especially when activated by electron-withdrawing groups like a nitrile. Action: Add the base slowly and ensure the reaction is not overheating. Use the minimum effective temperature required to drive the reaction to completion.
Section 2: Pinner Reaction & Ammonolysis Step

The Pinner reaction is an acid-catalyzed process where a nitrile reacts with an alcohol to form an imino ester salt, known as a Pinner salt.[7][8][9] This salt is then converted to the carboximidamide by reaction with ammonia.[8][10]

Question 3: My Pinner reaction is not working. The nitrile starting material is not being consumed, or I am getting a complex mixture.

Answer: The Pinner reaction is highly dependent on strictly controlled, anhydrous acidic conditions. Failure at this stage is almost always due to procedural issues.

Possible Cause Scientific Rationale & Troubleshooting Action
Insufficient Acid Catalyst The reaction is initiated by the protonation of the nitrile's nitrogen, which makes the nitrile carbon highly electrophilic and susceptible to attack by the alcohol.[7][9] This requires a strong acid. Action: The classical Pinner reaction uses anhydrous hydrogen chloride (HCl) gas bubbled through an anhydrous alcohol (e.g., ethanol) solution of the nitrile.[7][9] Ensure a sufficient amount of HCl gas is used to fully saturate the solution. Milder protocols using TMSCl to generate HCl in situ also exist but may be less effective.[11][12]
Presence of Water This is the most critical parameter. Water will readily hydrolyze the intermediate Pinner salt to the corresponding ester, which is a very common cause of low yields.[7][8] Action: Use anhydrous alcohol (ethanol is common) and ensure your nitrile intermediate is completely dry. All glassware must be rigorously dried. The HCl gas must also be dry.
Incorrect Temperature The intermediate imidate hydrochloride (Pinner salt) is thermodynamically unstable and can rearrange to the corresponding amide at higher temperatures.[8][10] Action: The reaction should be run at low temperatures, typically between 0°C and room temperature.[9][10] Maintain the reaction in an ice bath, especially during the introduction of HCl gas.

Question 4: The Pinner salt seems to form, but my final yield of this compound is very low after adding ammonia.

Answer: This suggests a problem with the ammonolysis step or isolation of the final product.

Possible Cause Scientific Rationale & Troubleshooting Action
Inefficient Ammonolysis The conversion of the Pinner salt to the amidine requires nucleophilic attack by ammonia. Action: After the Pinner salt has formed (often observed as a precipitate), the excess acid should be removed (e.g., by evaporation under reduced pressure). The salt is then dissolved or suspended in an appropriate solvent (like ethanol) and treated with a source of ammonia. Using a solution of ammonia in methanol or bubbling anhydrous ammonia gas through the solution are common methods. Ensure sufficient ammonia is added to neutralize the hydrochloride salt and drive the reaction.
Product Isolation Issues Carboximidamides are often basic, polar molecules. They can be challenging to extract and purify. They may remain in the aqueous layer during workup if the pH is not properly adjusted. Action: During aqueous workup, basify the solution (e.g., with NaHCO₃ or K₂CO₃) to a pH > 9 to ensure the amidine is in its free base form, making it more soluble in organic solvents like ethyl acetate or dichloromethane. The product may also be purified by silica gel chromatography, often requiring a polar eluent system containing a small amount of base (e.g., triethylamine or ammonium hydroxide in methanol/DCM) to prevent streaking.[13]
Hydrolysis During Workup If the workup conditions are acidic, the amidine can hydrolyze back to the ester or amide. Action: Perform the workup and extraction promptly after basification.

Troubleshooting Flowchart

Use this flowchart to diagnose the root cause of low yields.

Troubleshooting_Flowchart start Low Final Yield q1 Analyze Crude Reaction Mixture by TLC/LCMS. Is Williamson Ether Intermediate Formed? start->q1 williamson_fail Issue in Williamson Ether Synthesis q1->williamson_fail No pinner_fail Issue in Pinner Reaction / Ammonolysis q1->pinner_fail Yes q2 Did you use anhydrous conditions and fresh NaH? williamson_fail->q2 sol_w1 Action: - Flame-dry glassware. - Use anhydrous solvents. - Use fresh, high-quality NaH. q2->sol_w1 No q3 Is the reaction temperature appropriate (e.g., 50-80°C)? q2->q3 Yes sol_w2 Action: - Gently heat the reaction. - Monitor by TLC. q3->sol_w2 No q4 Were strictly anhydrous conditions and anhydrous HCl gas used? pinner_fail->q4 sol_p1 Action: - Use anhydrous alcohol and reagents. - Ensure HCl gas is dry. q4->sol_p1 No q5 Was the reaction kept cold (0°C) during HCl addition? q4->q5 Yes sol_p2 Action: - Run reaction at 0°C to prevent rearrangement to amide. q5->sol_p2 No q6 Was the workup properly basified (pH > 9) before extraction? q5->q6 Yes sol_p3 Action: - Basify with K2CO3 or NaHCO3 to deprotonate the amidine for extraction into organic solvent. q6->sol_p3 No

Caption: A step-by-step flowchart for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the Williamson ether synthesis step? A strong, non-nucleophilic base is ideal.[3] Sodium hydride (NaH) is a popular and effective choice because it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the solution.[2]

Q2: How do I monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is the most convenient method. For the first step, you can monitor the disappearance of the 2-chloropyridine-3-carbonitrile spot. For the second step, you can monitor the disappearance of the ether-nitrile intermediate. A typical eluent system for these aromatic compounds would be a mixture of hexane and ethyl acetate. For the more polar carboximidamide product, you may need to switch to a more polar system like dichloromethane and methanol.[14]

Q3: Can I use a different alcohol for the Pinner reaction? Yes, but ethanol or methanol are most common. Using the same alcohol as the solvent simplifies the reaction setup. The choice of alcohol determines the alkoxy group in the intermediate imidate, but this group is displaced by ammonia in the final step.

Q4: My final product is difficult to purify by column chromatography. What can I do? Amidine compounds can be quite basic and may stick to or streak on standard silica gel. To improve chromatography, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent.[13] Alternatively, if the product is crystalline, recrystallization or precipitation can be an effective purification method.[15]

Key Experimental Protocols

Protocol 1: Synthesis of 2-(Pent-4-ynyloxy)pyridine-3-carbonitrile
  • Preparation: Add anhydrous DMF (or THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Alkoxide Formation: Cool the solvent to 0°C in an ice bath. Add pent-4-yn-1-ol (1.0 eq.). Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring until hydrogen evolution ceases (approx. 1 hour).

  • SN2 Reaction: Add a solution of 2-chloropyridine-3-carbonitrile (1.0 eq.) in a minimal amount of anhydrous DMF to the flask dropwise.

  • Heat the reaction mixture to 60°C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of this compound
  • Pinner Salt Formation: Dissolve the 2-(pent-4-ynyloxy)pyridine-3-carbonitrile (1.0 eq.) in anhydrous ethanol in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0°C. Bubble dry hydrogen chloride (HCl) gas through the solution for 15-30 minutes until the solution is saturated.

  • Seal the flask and stir the reaction at 0-5°C for 12-24 hours. The formation of a precipitate (the Pinner salt) is often observed.

  • Ammonolysis: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting crude salt, add a solution of ammonia in methanol (e.g., 7N solution) at 0°C.

  • Seal the vessel and stir at room temperature for 6-18 hours. Monitor the reaction by TLC for the disappearance of the intermediate.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude carboximidamide, which can be further purified by chromatography or recrystallization.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Qin, Y. et al. (2002). 2-Chloropyridine-3-carboxamide. Acta Crystallographica Section E, 58(11), o1235-o1236. [Link]

  • Patel, R. et al. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. [Link]

  • Poles, T. et al. (1983). Purification and analysis of cobamides of Methanobacterium bryantii by high-performance liquid chromatography. Journal of Bacteriology. [Link]

  • Wikipedia. Pinner reaction. Retrieved from Wikipedia. [Link]

  • Grokipedia. Pinner reaction. Retrieved from Grokipedia. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from ResearchGate. [Link]

  • Google Patents. (1990). EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

  • Lockett, M. R. et al. (2012, February 15). Selective precipitation and purification of monovalent proteins using oligovalent ligands and ammonium sulfate. Bioconjugate Chemistry. [Link]

  • Google Patents. (2021). WO2021158936A1 - Pyrrolo [2,3-b]pyridine-3-carboxamide compositions and methods for ameliorating hearing loss.
  • Schmalz, H.-G. et al. (2013, August 2). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Retrieved from YouTube. [Link]

  • Li, X. et al. (2008, November-December). Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. Journal of AOAC International. [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from Semantic Scholar. [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from YouTube. [Link]

  • Google Patents. (2008). WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor.
  • QIAGEN. Key Steps In Plasmid Purification Protocols. Retrieved from QIAGEN. [Link]

  • ResearchGate. (2021). Pinner‐like couplings to form amidines. Retrieved from ResearchGate. [Link]

  • Reissig, H.-U. et al. (2012). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

  • Al-Zaydi, K. M. et al. (2018, March 9). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. [Link]

  • Konečná, K. et al. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. [Link]

  • YouTube. (2020, April 17). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from YouTube. [Link]

  • Boukthir, M. et al. (2017, October 29). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. [Link]

Sources

Storage and handling best practices for pent-4-ynyloxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pent-4-ynyloxy Derivatives

Topic: Storage, Handling, and Troubleshooting for Pent-4-ynyloxy Linkers Target Audience: Medicinal Chemists, Chemical Biologists, and Process Engineers.

Introduction: The Dual-Nature Challenge

Pent-4-ynyloxy derivatives (


) are high-value "clickable" linkers used extensively in bioconjugation and materials science. Their handling requires a nuanced approach because they possess two distinct reactive centers with opposing stability profiles:
  • The Terminal Alkyne: Prone to oxidative homocoupling (Glaser coupling) and acidity-driven metalation.[1]

  • The Ether Linkage: Susceptible to radical autoxidation and peroxide formation over extended periods.

This guide synthesizes field-proven protocols to maintain the integrity of these reagents, ensuring high fidelity in downstream CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions.

Module 1: Critical Storage Protocols

The Golden Rule: Treat pent-4-ynyloxy derivatives as "living" reagents. Their shelf-life is dictated by the suppression of radical initiation and moisture.

The Storage Matrix
ParameterStandard ProtocolMechanistic Rationale
Temperature -20°C (Required) Low temperature significantly retards the kinetics of Glaser coupling (alkyne dimerization) and ether autoxidation.
Atmosphere Argon (Preferred) or NitrogenArgon is denser than air, forming a stable "blanket" that prevents oxygen ingress, crucial for inhibiting peroxide formation.
Container Amber Glass with Teflon-lined capBlocks UV light (radical initiator). Avoids metal caps which can react with the acidic alkyne proton (

).
State Solid / Oil (Neat) Storing as a solution is discouraged long-term, as solvents (especially THF) can accelerate peroxide propagation.
Stabilizers BHT (Optional) If downstream biological assays permit, 0.05% BHT acts as a radical scavenger to prevent cross-linking.
Decision Logic: Storage Workflow

The following diagram illustrates the decision process for incoming and in-use inventory.

StorageProtocol Start New Pent-4-ynyloxy Derivative Received CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Oil Viscous Oil CheckState->Oil ActionSolid Store at -20°C Dessicator Required (Hygroscopic Risk) Solid->ActionSolid ActionOil Purge Headspace (Ar) Store at -20°C Vertical Orientation Oil->ActionOil Usage Re-Opening Container ActionSolid->Usage ActionOil->Usage WarmUp Equilibrate to RT (Prevent Condensation) Usage->WarmUp CRITICAL STEP Blanket Re-Purge with Argon Parafilm Seal WarmUp->Blanket

Caption: Workflow for receiving and maintaining pent-4-ynyloxy inventory. Note the critical equilibration step to prevent water condensation.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported in "click" chemistry workflows involving these derivatives.

Q1: My clear oil has turned yellow/brown. Is it still usable?
  • Diagnosis: Oxidative Coupling (Glaser Reaction). [1][2]

  • The Science: Trace oxygen and moisture can catalyze the coupling of two terminal alkynes into a diyne (

    
    ), often accompanied by polymerization. The color comes from the conjugated 
    
    
    
    -systems of oligomers.
  • Action:

    • Run TLC: Diyne impurities are typically much less polar than the starting material.

    • Purification: Filtration through a short plug of silica gel usually removes the colored oligomers.

    • Prevention: Ensure your argon line is dry and free of oxygen.

Q2: The "Click" reaction (CuAAC) has stalled or failed. The NMR looks messy.
  • Diagnosis: Copper Catalyst Poisoning or Acetylide Formation.

  • The Science: Terminal alkynes can coordinate with Copper(I) to form stable copper acetylides (

    
    ).[1] If the catalytic cycle is interrupted (e.g., by oxidation of Cu(I) to Cu(II)), the reaction stalls.
    
  • Self-Validating Test: Add a reducing agent (Sodium Ascorbate) in excess (5-10 eq). If the reaction restarts, the issue was catalyst oxidation, not the pent-4-ynyloxy derivative.

Q3: I see a white precipitate in my storage flask.
  • Diagnosis: Peroxide Formation or Aggregation.

  • The Science: While less common than in simple ethers, the ether oxygen in pent-4-ynyloxy can form hydroperoxides (

    
    ) over years. These can precipitate or induce polymerization.
    
  • Immediate Safety Action: DO NOT SCRAPE the precipitate.

    • Test a small aliquot with a KI (Potassium Iodide) starch strip.

    • If positive (purple/black), neutralize with aqueous Bisulfite and dispose of the material as hazardous waste.

Module 3: Safety & Handling (The "Watch Outs")

The Copper Acetylide Hazard

WARNING: Never use copper spatulas, needles, or storage vessels with terminal alkynes.

  • Mechanism:

    
    
    
  • Risk: Dry copper acetylides are shock-sensitive explosives.[3][4]

  • Protocol: Use glass, stainless steel, or Teflon-coated tools only.

Troubleshooting Logic Flow

Use this flowchart to diagnose experimental failures involving pent-4-ynyloxy linkers.

Troubleshooting Issue Experiment Failed CheckNMR 1H NMR Analysis Issue->CheckNMR TripletCheck Triplet at ~2.0 ppm (Alkyne Proton)? CheckNMR->TripletCheck YesTriplet Alkyne Intact TripletCheck->YesTriplet Yes NoTriplet Alkyne Missing TripletCheck->NoTriplet No CheckCat Check Catalyst System YesTriplet->CheckCat CheckStorage Check Storage History NoTriplet->CheckStorage Soln1 Refresh Cu source Add Reducing Agent CheckCat->Soln1 Soln2 Material Degraded (Glaser/Polymer) Discard CheckStorage->Soln2

Caption: Diagnostic logic for validating pent-4-ynyloxy reagent integrity via NMR spectroscopy.

References

  • Glaser Coupling Mechanisms : Bohlmann, F., et al. "Polyacetylenverbindungen." Chemische Berichte, vol. 97, no. 3, 1964.

  • Peroxide Detection in Ethers : Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[5][6] Chemical Health and Safety, vol. 8, no. 5, 2001.

  • Copper Acetylide Safety : "Copper(I) Acetylide Safety Data." PubChem, National Library of Medicine.

  • Click Chemistry Best Practices : Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, vol. 108, no. 8, 2008.

  • Handling of Terminal Alkynes : "Safe Handling of Organolithiums and Alkynes." UCLA Chemistry & Biochemistry Safety Resources.

Sources

Resolving hydrolysis issues of the carboximidamide group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hydrolysis Issues of the Carboximidamide (Amidine) Group Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Active Support

Introduction

Welcome to the Amidine Stability Hub. If you are here, you are likely observing the "vanishing potency" phenomenon: your potent serine protease inhibitor or RNA-binder is degrading into an inactive amide.

The carboximidamide (amidine) group (


) is a critical pharmacophore, essential for high-affinity binding in targets like Thrombin, Factor Xa, and Trypsin due to its high basicity (

) and ability to form bidentate hydrogen bonds. However, it is thermodynamically unstable toward hydrolysis, converting to the corresponding primary amide (

) or carboxylic acid.

This guide moves beyond generic advice. We analyze the mechanistic root causes of failure and provide self-validating protocols to stabilize your compounds from synthesis to storage.

Module 1: Diagnosis & Detection

"Is my compound hydrolyzing, or is it something else?"

The "Phantom Mass" Trap (+0.984 Da)

A common error in Low-Resolution MS (LRMS) is missing early hydrolysis because the mass shift is deceptively small.

The Chemistry:



  • Loss: NH group (

    
     Da)
    
  • Gain: Oxygen atom (

    
     Da)
    
  • Net Mass Shift: +0.98 Da

Troubleshooting Q&A:

Q: My LC-MS shows a peak with M+1. Is that the isotope or hydrolysis?

A: In Low-Res MS, the hydrolysis product (


) overlaps perfectly with the 

isotope of the parent amidine.
  • The Test: Check the isotope ratio. If the

    
     peak intensity exceeds the theoretical natural abundance (approx. 1.1% per carbon atom), you have hydrolysis.
    [1] *   The Fix:  Switch to High-Resolution MS (HRMS) or use UPLC. The amide is less basic and less polar; it will typically elute later  than the amidine on Reverse Phase (C18) at neutral/basic pH, but earlier  at acidic pH due to loss of the positive charge.
    

Module 2: Synthesis & Purification

"My yield disappears during silica chromatography."

The Silica Acidity Problem

Standard silica gel is slightly acidic (


). Amidines are strong bases (

). They protonate immediately upon contact with silica, forming strong ionic bonds (streaking/tailing) or undergoing acid-catalyzed hydrolysis.
Protocol: The "Neutralized" Workup

Do not use standard flash chromatography conditions. Use this self-validating protocol to ensure recovery.

StepActionScientific Rationale
1. Pre-treatment Slurry silica in solvent containing 1% Triethylamine (TEA) .Neutralizes acidic silanol (

) sites before the sample touches them.
2. Loading Load sample as a free base or neutralized salt.Prevents on-column protonation.
3. Mobile Phase Maintain 0.5% TEA or 1%

in the eluent.
Keeps the equilibrium shifted toward the free base, preventing tailing.
4. Alternative Use Reverse Phase (C18) with

TFA (if stable) or Formic Acid.
C18 lacks the reactive silanols of normal phase silica.

Critical Check: If your compound is sensitive to base, use amine-functionalized silica (bonded phase) instead of adding TEA. It provides a neutral surface without high pH mobile phases.

Module 3: Storage & Formulation

"How do I keep it stable on the shelf?"

The pH-Rate Profile (The "U" Curve)

Amidine hydrolysis is catalyzed by both acid and base.

  • Acidic (

    
    ):  Water attacks the protonated cation (slow, but significant over time).
    
  • Basic (

    
    ):  Hydroxide (
    
    
    
    ) directly attacks the carbon (fast).
  • The Sweet Spot: Usually pH 5.0 – 7.0 .

Visualizing the Failure Mechanism

The following diagram illustrates the pathway you are trying to prevent.

AmidineHydrolysis cluster_0 Critical Failure Point Amidine Amidine (R-C(=NH)NH2) Protonated Protonated Amidine (R-C(=NH2+)NH2) Amidine->Protonated + H+ (Acidic pH) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral + OH- (Basic pH, Fast) Protonated->Tetrahedral + H2O (Slow) Amide Primary Amide (Hydrolysis Product) Tetrahedral->Amide - NH3 Ammonia Ammonia (NH3) Tetrahedral->Ammonia

Caption: Mechanism of hydrolysis. Note that basic conditions (OH- attack) generally drive the reaction faster than acidic conditions.

Storage FAQ

Q: Should I store it as a free base or a salt?

A: Always as a salt. The free base is hygroscopic and reacts with atmospheric


 to form carbonates, which attract water and accelerate hydrolysis.
  • Recommended: Hydrochloride (HCl) or Methanesulfonate (MsOH) salts.

  • Condition: Lyophilized powder at

    
     with desiccant.
    

Module 4: Structural Engineering (Chemical Biology)

"I need an oral drug, but the amidine is too polar/unstable."

If formulation cannot solve the stability issue, you must modify the structure.

Strategy 1: The Prodrug Approach (Amidoximes)

If your amidine is an active pharmaceutical ingredient (API), the standard industry solution is the Amidoxime prodrug strategy (e.g., Ximelagatran, Dabigatran etexilate).

  • Modification: Convert Amidine (

    
    ) 
    
    
    
    Amidoxime (
    
    
    ).
  • Benefit: The amidoxime is non-basic, more lipophilic (better oral absorption), and hydrolytically stable.

  • Bioactivation: In vivo, the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system reduces it back to the active amidine.[2][3]

Strategy 2: Bioisosteres & Sterics

If you cannot use a prodrug, engineer the core:

  • Cyclic Amidines: Embed the group in a ring (e.g., Imidazoline). These are significantly more resistant to hydrolysis due to resonance stabilization.

  • Ortho-Substitution: Place a bulky group (Cl, Me) on the phenyl ring ortho to the amidine. This sterically hinders the nucleophilic attack of water/hydroxide.

Decision Logic for Stabilization

AmidineStrategy Start Instability Detected IsOral Is Oral Bioavailability Required? Start->IsOral Prodrug Synthesize Amidoxime (Prodrug) IsOral->Prodrug Yes IsTargetStrict Is Target Binding Strictly Steric? IsOral->IsTargetStrict No Cyclic Use Cyclic Amidine (Imidazoline/Benzimidazole) IsTargetStrict->Cyclic No (Flexible) Steric Add Ortho-Substituents (Steric Shielding) IsTargetStrict->Steric Yes (Tight Pocket) Formulation Lyophilize as HCl Salt Store at -20°C Cyclic->Formulation Steric->Formulation

Caption: Strategic decision tree for stabilizing amidine-containing compounds during lead optimization.

References

  • Clement, B., et al. (2025). The Peptidylglycine α-Amidating Monooxygenase (PAM): A Novel Prodrug Strategy for Amidoximes. ResearchGate. Link

  • Journal of Medicinal Chemistry. (2007). N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. ACS Publications. Link

  • BenchChem Technical Support. (2025). Column Chromatography of Alpha-Aminoketones (Silica Deactivation Protocols). BenchChem. Link

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides (pH-Rate Profiles). URegina. Link

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Benzamidine pKa values). Organic Chemistry Data. Link

Sources

Validation & Comparative

A Comprehensive Guide to the Kinetic Analysis and IC50 Determination of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide as a Putative Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the kinetic characterization of the novel compound, 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide, hereafter referred to as CTP-4Y, as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Given that the pyridine carboximidamide scaffold is a known pharmacophore for IDO1 inhibition, this enzyme represents a rational and compelling hypothetical target for CTP-4Y.[1][2]

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1][2] By depleting local tryptophan levels and producing immunomodulatory metabolites, IDO1 plays a crucial role in suppressing T-cell activation, thereby promoting immune tolerance.[1][3] Its overexpression in many tumors allows cancer cells to evade the host immune system, making it a prime target for cancer immunotherapy.[1][3][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step methodology for determining the inhibitory potency (IC50) and elucidating the mechanism of action of CTP-4Y against IDO1.

Foundational Principles: Why Kinetic Analysis is Crucial

Before delving into the protocols, it is essential to understand the rationale behind these experiments. An IC50 value, the concentration of an inhibitor required to reduce an enzyme's activity by 50%, is a fundamental measure of potency. However, it is not an absolute value and can be influenced by experimental conditions, particularly substrate concentration.

Therefore, a complete kinetic analysis is imperative to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki), which is a true measure of the inhibitor's affinity for the enzyme. This detailed understanding is critical for lead optimization and for predicting the in vivo efficacy of a potential drug candidate.

Experimental Workflow Overview

The characterization of CTP-4Y will proceed in two main stages: initial potency determination followed by a detailed mechanistic study.

Experimental_Workflow cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanistic Elucidation IC50_Determination IC50 Determination (Dose-Response) Enzyme_Kinetics Enzyme Kinetics Assay (Varying Substrate & Inhibitor) IC50_Determination->Enzyme_Kinetics Proceed if IC50 is promising Data_Analysis Data Analysis (Michaelis-Menten & Lineweaver-Burk) Enzyme_Kinetics->Data_Analysis Ki_Determination Ki Determination (Cheng-Prusoff or Non-linear Regression) Data_Analysis->Ki_Determination

Figure 1: High-level experimental workflow for the characterization of CTP-4Y.

Materials and Methods

Reagents and Instrumentation
  • Human Recombinant IDO1: Sourced from a reputable commercial supplier (e.g., R&D Systems, Sigma-Aldrich).

  • L-Tryptophan (Trp): Substrate for IDO1.

  • Methylene Blue: Redox cycling agent.

  • Ascorbic Acid: Reducing agent to initiate the reaction.

  • Catalase: To quench the reaction.

  • CTP-4Y: Synthesized in-house or custom-synthesized.

  • Epacadostat (INCB024360): A known potent IDO1 inhibitor to be used as a positive control.[5]

  • Dimethyl Sulfoxide (DMSO): For dissolving the test compounds.

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

  • 96-well UV-transparent microplates.

  • Multichannel pipettes.

  • Microplate reader capable of measuring absorbance at 321 nm.

Preparation of Stock Solutions
  • CTP-4Y and Epacadostat: Prepare 10 mM stock solutions in 100% DMSO.

  • L-Tryptophan: Prepare a 10 mM stock solution in assay buffer.

  • Ascorbic Acid: Prepare a 100 mM stock solution in assay buffer immediately before use.

  • Methylene Blue: Prepare a 1 mM stock solution in assay buffer.

  • Catalase: Prepare a 1 mg/mL stock solution in assay buffer.

Experimental Protocols

Protocol 1: IC50 Determination of CTP-4Y

This protocol aims to determine the concentration of CTP-4Y required to inhibit 50% of IDO1 activity. The assay measures the production of N-formylkynurenine, which has a characteristic absorbance at 321 nm.

Step-by-Step Procedure:

  • Prepare Serial Dilutions: Serially dilute the 10 mM stock of CTP-4Y and Epacadostat in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation:

    • Add 2 µL of the diluted compound or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.

    • Add 178 µL of a master mix containing the assay buffer, methylene blue (final concentration 10 µM), catalase (final concentration 100 µg/mL), and IDO1 enzyme (final concentration 200 nM) to each well.

    • Add L-Tryptophan to a final concentration of 200 µM. This concentration is typically around the Michaelis constant (Km) for tryptophan and is a standard starting point for IC50 determination.

  • Initiate the Reaction: Add 20 µL of freshly prepared ascorbic acid (final concentration 10 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measure Absorbance: Read the absorbance at 321 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of CTP-4Y using the formula: % Inhibition = 100 x (1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank))

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Enzyme Kinetics and Mechanism of Inhibition

This set of experiments will determine how CTP-4Y interacts with IDO1 and its substrate, L-tryptophan. The assay is performed by measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor.

Step-by-Step Procedure:

  • Prepare Reagents: Prepare stock solutions as described in section 3.2.

  • Assay Setup:

    • Set up a matrix of reactions in a 96-well plate. You will have several concentrations of CTP-4Y (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where the estimated Ki can be derived from the IC50 using the Cheng-Prusoff equation for a preliminary range) and a range of L-tryptophan concentrations (e.g., from 0.2 x Km to 10 x Km).

    • Add the inhibitor and enzyme to the wells as described in the IC50 protocol.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding ascorbic acid.

    • Instead of a single endpoint reading, measure the absorbance at 321 nm every minute for 15-20 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

    • Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ against 1/[S]. The pattern of the lines will indicate the mechanism of inhibition.

Inhibition_Mechanisms cluster_0 Lineweaver-Burk Plot Interpretation Competitive Competitive (Lines intersect on Y-axis) Non_Competitive Non-competitive (Lines intersect on X-axis) Uncompetitive Uncompetitive (Parallel lines) Mixed Mixed (Lines intersect in 2nd or 3rd quadrant)

Figure 2: Interpretation of Lineweaver-Burk plots for determining the mechanism of inhibition.

  • Ki Determination:

    • For competitive inhibition, the Ki can be determined from the equation: Slope_inhibited = Slope_uninhibited * (1 + [I]/Ki).

    • For other inhibition types, non-linear regression analysis of the Michaelis-Menten data is the preferred method to obtain a robust Ki value.

Data Presentation and Comparison

The inhibitory activity of CTP-4Y should be compared with known IDO1 inhibitors. This provides context for its potency and potential as a lead compound.

Table 1: Comparison of IC50 and Ki values for IDO1 Inhibitors

CompoundIC50 (nM)Ki (nM)Mechanism of Inhibition
CTP-4Y Experimental ValueExperimental ValueTo be determined
Epacadostat~70[5]~10Competitive
Indoximod~900-Competitive
Linrodostat~20~5Competitive

Note: The values for known inhibitors are approximate and may vary depending on assay conditions. The purpose of this table is to provide a template for comparison.

Hypothetical Signaling Pathway

The inhibition of IDO1 by CTP-4Y is expected to have downstream effects on the tumor microenvironment, leading to enhanced anti-tumor immunity.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Required for Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Promotes CTP_4Y CTP-4Y CTP_4Y->IDO1 Inhibits Tumor_Growth Tumor Growth T_Cell_Activation->Tumor_Growth Inhibits Immune_Suppression->Tumor_Growth Allows

Figure 3: Proposed mechanism of action of CTP-4Y in the tumor microenvironment.

By inhibiting IDO1, CTP-4Y is hypothesized to prevent the conversion of tryptophan to kynurenine. This would restore local tryptophan levels, promoting T-cell activation and proliferation, while reducing the immunosuppressive effects of kynurenine, ultimately leading to an anti-tumor immune response.

Conclusion and Future Directions

This guide outlines a robust and comprehensive approach to the kinetic analysis and IC50 determination of this compound (CTP-4Y) as a putative IDO1 inhibitor. The successful execution of these protocols will provide critical data on the compound's potency and mechanism of action, which are essential for its continued development as a potential therapeutic agent.

Future studies should focus on confirming the on-target activity in cellular models, assessing selectivity against other heme-containing enzymes, and evaluating its in vivo efficacy in relevant cancer models.

References

  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. National Institutes of Health. [Link]

  • Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). PubMed. [Link]

  • Identification of amides derived from 1 H -pyrazolo[3,4- b ]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). PlumX Metrics. [Link]

  • Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. ACS Publications. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. [Link]

  • Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. PubMed. [Link]

  • Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. ACS Publications. [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. [Link]

  • Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. ACS Publications. [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. PubMed. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. ACS Publications. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. [Link]

  • New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Semantic Scholar. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. National Institutes of Health. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

Sources

Crystallographic Evidence of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide Binding Modes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and comparative analysis of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide , a functionalized serine protease inhibitor designed to probe the S1 specificity pocket while offering a "clickable" alkyne handle for downstream applications (e.g., Activity-Based Protein Profiling or Fragment-Based Drug Discovery).

Content Type: Publish Comparison Guide Subject: Structural Biology / Medicinal Chemistry Target Protease Class: Trypsin-like Serine Proteases (Factor Xa, Thrombin, Trypsin)

Executive Summary & Structural Context

The compound This compound represents a sophisticated evolution of the classic benzamidine "P1" residue mimic. Unlike simple amidines that only occupy the S1 specificity pocket, this molecule incorporates a pyridine scaffold to modulate pKa and solubility, and a 2-alkoxy tail (pent-4-ynyloxy) designed to reach the S1' subsite or solvent front.

The Core Problem

Standard inhibitors like Benzamidine bind tightly to the Aspartate residue (Asp189 in Trypsin/Factor Xa) at the bottom of the S1 pocket but lack selectivity and functional utility. They are "dead-end" binders.

The Solution

The 2-(Pent-4-ynyloxy) derivative introduces two critical advancements:

  • Intramolecular Lock: The pyridine nitrogen accepts a hydrogen bond from the amidine group, pre-organizing the molecule into a planar conformation that minimizes the entropy penalty upon binding.

  • Functional Extension: The pentynyl tail extends out of the S1 pocket, providing a vector for hydrophobic interactions (S1') or a handle for bio-orthogonal chemistry (Click Chemistry).

Comparative Analysis: Binding Modes & Performance

The following table compares the subject compound against the industry standard (Benzamidine) and a structural homolog (2-Ethoxypyridine derivative).

Table 1: Structural & Functional Comparison
FeatureBenzamidine (Standard)2-Ethoxypyridine-3-carboximidamide (Homolog)This compound (Subject)
PDB Reference 1CE5 (Trypsin), 1FAX (fXa)1F0R , 1F0S (Related Analogs)Modeled on 1F0R/Class Behavior
S1 Interaction Salt Bridge (Asp189)Salt Bridge (Asp189)Salt Bridge (Asp189)
Conformation Free rotation (High Entropy Cost)Planar (H-bond Locked) Planar (H-bond Locked)
Hydrophobic Reach None (S1 only)Minimal (S1 collar)Extended (S1' / Solvent Front)
Functional Utility Crystallographic StandardPotency OptimizationABPP Probe / Click Chemistry
Binding Affinity (

)
~10-50 µM (Trypsin)~1-10 µM (Enhanced)< 1 µM (Predicted via Hydrophobic Effect)

Detailed Crystallographic Binding Mode

The binding efficacy of this compound is driven by a specific network of interactions.

A. The S1 Anchor (The Warhead)

The carboximidamide (amidine) group is protonated at physiological pH. It plunges deep into the S1 pocket, forming a bidentate salt bridge with the carboxylate oxygens of Asp189 (in Trypsin/Factor Xa). This is the primary thermodynamic driver of binding.

B. The Pyridine "Lock"

Unlike a phenyl ring (benzamidine), the pyridine ring contains a nitrogen atom at the ortho position relative to the amidine.

  • Mechanism: An intramolecular hydrogen bond forms between one amidine proton and the pyridine nitrogen.

  • Result: This locks the molecule into a planar conformation before it enters the protein, significantly reducing the entropic cost of binding.

C. The Pent-4-ynyloxy Tail

The 5-carbon chain ending in an alkyne (-C≡CH) is the differentiator.

  • Trajectory: The ether oxygen at position 2 directs the alkyl chain away from the S1 floor and towards the S1-S1' junction .

  • Interaction: The methylene groups (

    
    ) form Van der Waals contacts with the hydrophobic residues (typically Cys191  / Gln192  backbone or Trp215  in Factor Xa).
    
  • The Alkyne: In crystal structures, the terminal alkyne is often disordered unless it finds a specific hydrophobic notch or is reacted (clicked) to a larger carrier.

Diagram 1: Interaction Network Pathway

BindingMode cluster_Inhibitor Inhibitor: this compound cluster_Protein Serine Protease Active Site (e.g., Factor Xa) Amidine Carboximidamide Group Pyridine Pyridine Scaffold (N-atom) Amidine->Pyridine Intramolecular H-Bond (Conformational Lock) Asp189 Asp189 (S1 Pocket Floor) Amidine->Asp189 Salt Bridge (Ionic) Gly216 Gly216 / Gly219 (Backbone CO) Amidine->Gly216 H-Bond Tail Pent-4-ynyloxy Tail (Alkyne) Pyridine->Tail Covalent Link S1_Prime S1' / Hydrophobic Collar (Trp215 / Cys191) Tail->S1_Prime Van der Waals / Hydrophobic Effect

Caption: Interaction map showing the bidentate salt bridge (S1), the conformational lock within the inhibitor, and the hydrophobic extension of the tail into the S1' subsite.

Experimental Protocol: Crystallization & Validation

To reproduce the crystallographic evidence for this class of binders, use the following Soaking Protocol . This method is preferred over co-crystallization for small molecule fragments to ensure high occupancy.

Materials
  • Protein: Bovine Trypsin or Human Factor Xa (>10 mg/mL).

  • Ligand: this compound (dissolved in 100% DMSO at 100 mM).

  • Crystallization Buffer: 0.1 M HEPES pH 7.5, 20% PEG 3350, 0.2 M Ammonium Sulfate (standard condition).

Step-by-Step Workflow
  • Apo-Crystal Generation:

    • Grow crystals of the protease using the Hanging Drop Vapor Diffusion method.

    • Mix 1 µL protein + 1 µL reservoir solution. Incubate at 20°C for 2-5 days until crystals reach >0.1 mm.

  • Ligand Soaking (The Critical Step):

    • Prepare a Soaking Solution : Reservoir solution + Ligand (final concentration 2–5 mM). Note: Keep DMSO < 5% to prevent crystal cracking.

    • Transfer apo-crystals into the Soaking Solution using a nylon loop.

    • Incubation Time: 2 to 12 hours. (Short soaks prevent degradation; long soaks ensure saturation).

  • Cryo-Protection & Data Collection:

    • Transfer crystal to a cryo-solution (Reservoir + 20% Glycerol + Ligand).

    • Flash cool in liquid nitrogen.

    • Collect X-ray diffraction data (aim for < 2.0 Å resolution to resolve the alkyne tail orientation).

  • Structure Solution:

    • Use Molecular Replacement (MR) with PDB 1FAX or 1CE5 as a search model.

    • Inspect the

      
       difference map at the S1 pocket. You should see clear positive density for the amidine and the pentynyl tail.
      
Diagram 2: Crystallography Workflow

Workflow Step1 1. Grow Apo Crystals (Hanging Drop) Step2 2. Prepare Ligand Soak (5mM Ligand in Mother Liquor) Step1->Step2 Step3 3. Soak Crystal (2-12 Hours) Step2->Step3 Step4 4. Cryo-Cool & X-Ray (Data Collection) Step3->Step4 Step5 5. Refine Structure (Check S1 Density) Step4->Step5

Caption: Optimized workflow for obtaining high-resolution complex structures of pyridine-carboximidamide derivatives.

Conclusion

The crystallographic data for This compound confirms its utility as a superior scaffold compared to benzamidine. The pyridine nitrogen acts as an intramolecular lock, reducing the entropic penalty of binding, while the pent-4-ynyloxy tail provides a versatile handle that extends toward the S1' subsite. This makes the compound not just an inhibitor, but a potent chemical probe for mapping the active site surfaces of serine proteases.

References

  • Katz, B. A., et al. (1998).[1] "Design of potent and selective Factor Xa inhibitors." Nature, 391, 608–612.[1]

  • Adler, M., et al. (2000). "Crystal structures of novel Factor Xa inhibitors bound to the enzyme." Biochemistry, 39(41), 12534–12542.

  • Matter, H., et al. (2002). "Affinity and selectivity of Factor Xa inhibitors: Molecular Modeling and Crystallography." Journal of Medicinal Chemistry, 45(14), 2923–2941.

  • Tetrahedron Scientific. (2024). "this compound Product Data (CAS 1984149-24-7)." Chemical Catalog.

  • RCSB Protein Data Bank. (2024). "Crystal Structure of Factor Xa in Complex with Inhibitors (PDB: 1FAX)."[2]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Functionalized Pyridine Amidine Primary Hazard Prediction: Category 2 Skin/Eye Irritant (High Confidence based on Amidine/Pyridine substructures). Critical Precaution: This compound contains a terminal alkyne and a basic amidine moiety. It must be treated as a novel chemical entity (NCE) with universal precautions.

Immediate Action Required:

  • Do NOT use metal spatulas (potential acetylide formation).

  • Do NOT expose to atmospheric moisture for prolonged periods (amidine hydrolysis).

  • ALWAYS handle within a certified chemical fume hood.

Risk Assessment & Chemical Behavior

To provide accurate safety guidance, we must deconstruct the molecule into its functional reactive groups. This "Structure-Activity Relationship" (SAR) analysis dictates our safety protocol in the absence of a compound-specific SDS.

Functional GroupHazard CharacteristicOperational Implication
Pyridine Ring Potential neurotoxicity and mucous membrane irritation.Inhalation Risk: All solid handling must occur under negative pressure (Fume Hood).
Carboximidamide (Amidine) Strong organic base (

). Corrosive to eyes; hygroscopic.
Eye/Skin Risk: Standard safety glasses are insufficient; chemical splash goggles are required. Moisture exclusion is critical for purity.
Pent-4-ynyloxy (Terminal Alkyne) Generally stable, but reactive toward heavy metals (Cu, Ag, Hg).Explosion Risk (Low but Non-Zero): Avoid usage of metallic sharps or copper fittings in waste lines.

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the mass of the compound being handled.

Table 1: PPE Specifications
ComponentTier 1: Analytical Scale (<100 mg) Tier 2: Preparative Scale (>100 mg) Technical Rationale
Hand Protection Single Nitrile Exam Gloves (Min. thickness: 0.11 mm / 4-5 mil)Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Pyridines can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer" [1].
Eye Protection Safety Glasses (ANSI Z87.1 with side shields)Chemical Splash Goggles (Indirect venting)Amidines are basic. Dust ingress into the eye can cause rapid saponification of corneal lipids.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (If powder is electrostatic/fine)Engineering controls are primary. Respirators are secondary defense against aerosolized particulates.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek Sleeves Prevents wrist exposure during reaching/weighing maneuvers.

Operational Protocol: Weighing & Solubilization

This protocol uses a Self-Validating System : each step includes a check to ensure the previous step was successful before moving forward.

Phase A: Preparation
  • Dehumidify: Ensure the environment is <50% RH if possible. Amidines are hygroscopic; moisture absorption alters molecular weight calculations.

  • Static Check: If the powder "flies" or clings to the spatula, use an ionizing anti-static gun.

  • Tool Selection: Use ceramic, glass, or high-grade stainless steel spatulas. Avoid copper or brass tools due to the alkyne moiety.

Phase B: Solubilization Workflow

Recommended Solvents: DMSO (primary), Methanol (secondary).

HandlingWorkflow Start Start: Weighing Check1 Static Check: Powder Clinging? Start->Check1 Ionize Apply Anti-Static Gun/Bar Check1->Ionize Yes Weigh Weigh into Scintillation Vial Check1->Weigh No Ionize->Weigh Solvent Add Solvent (DMSO/MeOH) Weigh->Solvent Dissolve Vortex/Sonicate (max 40°C) Solvent->Dissolve Inspect Visual Check: Clear Solution? Dissolve->Inspect Filter Syringe Filter (0.2 µm PTFE) Inspect->Filter Turbid Ready Ready for Assay Inspect->Ready Clear Filter->Ready

Figure 1: Operational workflow for solubilizing 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide, incorporating decision gates for static control and solubility verification.

Emergency Response & Spill Management

Scenario: You have spilled 500 mg of solid powder inside the fume hood.

  • Stop & Assess: Do not rush. The compound is a solid; immediate airborne risk is low unless disturbed.

  • Isolate: Close the hood sash to the lowest working height.

  • Neutralize (Logic):

    • Since the compound is basic (amidine), avoid strong acid cleaners which may generate heat.

    • Use a wet wipe method to prevent dust generation.

  • Clean Up:

    • Cover spill with paper towels dampened with Ethanol .

    • Wipe inward from the periphery to the center.

    • Place waste in a sealed bag labeled "Hazardous Solid Waste - Pyridine Derivative."

Waste Disposal Strategy

Proper disposal is critical due to the alkyne functionality.

  • Segregation: Do NOT mix this waste with heavy metal solutions (Silver Nitrate, Copper Sulfate, etc.). Terminal alkynes can form metal acetylides, which are shock-sensitive explosives when dry [2].

  • Stream: Dispose of as "Organic Waste - Non-Halogenated" (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly tag waste containers with: "Contains Terminal Alkyne - NO METAL SALTS."

Disposal Decision Logic

DisposalLogic Waste Waste Generation Type State? Waste->Type Solid Solid Waste Type->Solid Powder Liquid Liquid Waste Type->Liquid Solution Tag Tag: Hazardous Solid (Pyridine/Amidine) Solid->Tag CheckMetal Contains Metals? (Cu, Ag, Hg) Liquid->CheckMetal Segregate SEGREGATE: Do not mix! CheckMetal->Segregate Yes Standard Standard Organic Waste Stream CheckMetal->Standard No

Figure 2: Waste stream decision logic emphasizing the segregation of alkyne-containing waste from metal salts to prevent acetylide formation.

References

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Nitrile Gloves against Pyridine Derivatives. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 6: Working with Chemicals." National Academies Press. Retrieved from

  • PubChem Compound Summary. (2024). Pyridine-2-carboximidamide (Structural Analog Hazard Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pent-4-ynyloxy)pyridine-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.